molecular formula C29H37ClN6O6S B12301070 H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl

H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl

カタログ番号: B12301070
分子量: 633.2 g/mol
InChIキー: BABSBRZDEYUBSD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl is a useful research compound. Its molecular formula is C29H37ClN6O6S and its molecular weight is 633.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N6O6S.ClH/c1-42-12-11-22(33-27(39)20(30)14-18-16-32-21-10-6-5-9-19(18)21)28(40)35-24(15-25(36)37)29(41)34-23(26(31)38)13-17-7-3-2-4-8-17;/h2-10,16,20,22-24,32H,11-15,30H2,1H3,(H2,31,38)(H,33,39)(H,34,41)(H,35,40)(H,36,37);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABSBRZDEYUBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37ClN6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cholecystokinin Tetrapeptide (CCK-4) at CCK Receptors

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl, commonly known as cholecystokinin tetrapeptide (CCK-4) or tetragastrin, at cholecystokinin (CCK) receptors. As the C-terminal tetrapeptide of both gastrin and cholecystokinin, CCK-4 serves as a critical tool in pharmacology and neuroscience for probing the function of CCK receptors. This document elucidates the binding characteristics, receptor selectivity, and downstream signaling cascades initiated by CCK-4, with a particular focus on the CCK-B receptor subtype. Furthermore, it offers detailed, field-proven experimental protocols for the characterization of CCK-4 and other ligands at these receptors, designed to ensure scientific rigor and reproducibility.

Introduction: The Cholecystokinin System and the Role of CCK-4

The cholecystokinin (CCK) system is a pivotal signaling network in both the gastrointestinal (GI) tract and the central nervous system (CNS).[1][2] The endogenous ligands for this system are a family of peptide hormones, including the eponymous cholecystokinin and gastrin. These peptides are processed from a 115-amino-acid precursor into various biologically active forms, such as CCK-58, CCK-33, and the most abundant form, the sulfated octapeptide CCK-8.[3][4] The biological effects of these peptides are mediated through two distinct G-protein coupled receptors (GPCRs): the CCK-A (CCK1) and CCK-B (CCK2) receptors.[5][6]

CCK-4, with the amino acid sequence Trp-Met-Asp-Phe-NH2, represents the common C-terminal active site for both gastrin and CCK, making it a valuable agonist for studying the physiological roles of these receptors.[7][8] While it retains some gastrointestinal activity, such as stimulating gastric secretion, its primary utility in research is as a potent CNS-active agent, known for its profound anxiogenic effects, which are leveraged to model panic attacks in clinical research settings.[8][9]

A critical point of consideration is the stereochemistry of the constituent amino acids. The vast majority of published research utilizes the L-enantiomeric form of the amino acids (L-Trp-L-Met-L-Asp-L-Phe-NH2). The user's query specifies a DL-racemic mixture for each amino acid. While D-phenylalanine has been investigated for its own biological activities, including potential modulation of L-phenylalanine aggregation and activity at niacin receptors, comprehensive studies on a fully racemic CCK-4 peptide are not prominent in the literature.[10][11] It is plausible that the presence of D-amino acids would significantly alter the peptide's conformation and, consequently, its binding affinity and efficacy at CCK receptors. The protocols described herein are based on the standard L-amino acid peptide, but are fully applicable for characterizing the activity of the DL-form or any other analog.

Receptor Binding Profile and Selectivity of CCK-4

The two CCK receptor subtypes, CCK-A and CCK-B, are distinguished by their anatomical distribution and their affinity for various CCK-related peptides.[1]

  • CCK-A (Alimentary) Receptors: These are predominantly found in the periphery, particularly in the pancreas, gallbladder, and colon.[2][12] They exhibit a high affinity for sulfated forms of CCK (like CCK-8) and a significantly lower affinity for non-sulfated peptides and gastrin.[6][12]

  • CCK-B (Brain) Receptors: This subtype is the predominant form in the central nervous system and is also identical to the peripheral gastrin receptor found in the stomach.[2][12] A key pharmacological feature of the CCK-B receptor is its high and roughly equivalent affinity for both sulfated and non-sulfated CCK peptides, as well as for gastrin and CCK-4.[12][13][14]

CCK-4 demonstrates a marked selectivity for the CCK-B receptor over the CCK-A receptor. This selectivity is the cornerstone of its utility as a pharmacological tool to investigate CCK-B receptor function.

LigandReceptor SubtypeBinding Affinity (IC50 / Ki)Source
CCK-4 (Tetragastrin) CCK-B (Brain) ~1.9 nM (IC50) [15]
CCK-4 (Tetragastrin) CCK-A (Pancreas) Very Low Affinity [15]
Sulfated CCK-8CCK-B (Brain)~0.31 nM (IC50)[15]
Sulfated CCK-8CCK-A (Pancreas)~0.1 nM (IC50)[16]

Table 1: Comparative binding affinities of CCK-4 and the endogenous ligand CCK-8 at CCK-A and CCK-B receptors.

Molecular Mechanism of Action: Signal Transduction Pathways

Upon binding of CCK-4 to the CCK-B receptor, the receptor undergoes a conformational change that initiates a cascade of intracellular signaling events. Both CCK-A and CCK-B receptors are known to couple to multiple G-protein families, leading to the activation of several distinct downstream pathways.

The canonical and most well-characterized pathway for both receptor subtypes involves coupling to Gαq proteins.[17][18] This activation leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13][18]

  • IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a rapid increase in cytosolic Ca2+ concentration.[19]

  • DAG , along with the elevated Ca2+, activates Protein Kinase C (PKC), which then phosphorylates a variety of downstream target proteins, modulating cellular activity.[20]

In addition to the primary Gq pathway, evidence suggests that CCK receptors can also couple to other G-proteins, such as Gs and Gα12/13, activating pathways including the adenylyl cyclase/cAMP/PKA and MAPK/ERK cascades.[17][18] These pathways are crucial for the trophic and anti-apoptotic effects of CCK receptor activation.[17]

CCK_Signaling cluster_membrane Plasma Membrane cluster_gprotein G-Protein cluster_cytosol Cytosol CCK4 CCK-4 CCKBR CCK-B Receptor CCK4->CCKBR Binds Gq Gαq CCKBR->Gq Activates Gs Gαs CCKBR->Gs Activates PLC Phospholipase Cβ (PLCβ) Gq->PLC Stimulates AC Adenylyl Cyclase (AC) Gs->AC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC Co-activates MAPK MAPK/ERK Cascade PKC->MAPK Activates PKA->MAPK Cell_Response Cellular Response (e.g., Anxiety, Gastric Secretion) MAPK->Cell_Response

Caption: Signaling pathways activated by CCK-4 at the CCK-B receptor.

Experimental Protocols for Mechanistic Characterization

To rigorously define the mechanism of action of CCK-4 or novel analogs at CCK receptors, a combination of binding and functional assays is essential.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of a test compound (e.g., CCK-4) for the CCK receptor by measuring its ability to compete with a radiolabeled ligand.

Rationale: The principle of this self-validating system is competitive displacement. The amount of radioligand displaced is directly proportional to the affinity and concentration of the unlabeled test compound. By determining the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), the inhibitory constant (Ki) can be calculated, providing a measure of receptor affinity.

Binding_Assay_Workflow prep 1. Membrane Preparation (Cells/tissue expressing CCK-R) plate 2. Plating (96-well plate) prep->plate add_ligands 3. Ligand Addition - Radioligand (e.g., ¹²⁵I-CCK-8) - Test Compound (CCK-4) - Buffer (Total Binding) - Excess Cold Ligand (NSB) plate->add_ligands incubate 4. Incubation (e.g., 60 min at 30°C) add_ligands->incubate filter 5. Rapid Filtration (GF/C filters, PEI-soaked) incubate->filter wash 6. Washing (Ice-cold buffer) filter->wash dry 7. Drying Filters wash->dry count 8. Scintillation Counting (Measure radioactivity) dry->count analyze 9. Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize cells (e.g., CHO cells stably expressing human CCK-B receptors) or tissue (e.g., rat brain cortex) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).[21]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[21]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[21]

  • Assay Setup (96-well format):

    • To each well, add the following in a final volume of 250 µL:[21]

      • Total Binding: 150 µL membrane preparation, 50 µL radioligand (e.g., [¹²⁵I]CCK-8 at a concentration near its Kd), and 50 µL assay buffer.

      • Non-Specific Binding (NSB): 150 µL membrane preparation, 50 µL radioligand, and 50 µL of a high concentration of a non-labeled ligand (e.g., 1 µM cold CCK-8).

      • Test Compound: 150 µL membrane preparation, 50 µL radioligand, and 50 µL of the test compound (CCK-4) at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation:

    • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium.[21]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[21]

    • Quickly wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization

This assay measures the functional consequence of receptor activation—specifically, the Gq-mediated release of intracellular calcium.

Rationale: This is a direct measure of agonist-induced cellular response. The use of a calcium-sensitive fluorescent dye allows for real-time monitoring of changes in intracellular calcium concentration upon compound addition. The magnitude and concentration-dependence of the fluorescence signal provide a robust measure of the compound's efficacy and potency (EC50).

Step-by-Step Methodology:

  • Cell Preparation:

    • Plate cells stably expressing the CCK receptor of interest (e.g., HiTSeeker CCKAR Cell Line) in a clear-bottom, black-walled 96- or 384-well plate and grow to confluence.[20]

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Incubate the plate under controlled conditions (e.g., 60 minutes at 37°C) to allow for dye uptake and de-esterification.

    • Gently wash the cells with buffer to remove excess extracellular dye.

  • Compound Addition and Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).

    • Record a baseline fluorescence reading for several seconds.

    • Automatically inject the test compound (CCK-4) at various concentrations into the wells.

    • Immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes) to capture the transient calcium flux.

  • Data Analysis:

    • For each concentration, determine the peak fluorescence response and subtract the baseline reading.

    • Plot the change in fluorescence against the log concentration of the test compound.

    • Fit the data using a non-linear regression model to determine the EC50 (the concentration that elicits 50% of the maximal response) and the Emax (the maximum response).

Conclusion

H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl, or CCK-4, is a potent and selective agonist for the CCK-B receptor. Its mechanism of action is primarily initiated through the Gq-PLC-IP3-Ca²+ signaling pathway, a hallmark of CCK receptor activation. The experimental protocols detailed in this guide provide a robust framework for researchers to precisely characterize the binding affinity and functional potency of CCK-4 and other related compounds. A thorough understanding of this mechanism is not only fundamental for neuroscience and gastroenterology research but also critical for the development of novel therapeutic agents targeting the cholecystokinin system. Future research should aim to elucidate the specific pharmacological profile of the fully racemic DL-peptide to determine how the inclusion of D-amino acids modulates its interaction with CCK receptors.

References

  • Ali, S., et al. (2011). Dual elimination of receptors for glucagon and GLP-1 in mice reveals the importance of CCK-A receptor signaling in the regulation of insulin secretion and glucose homeostasis. Journal of Endocrinology. Available at: [Link]

  • ResearchGate. (n.d.). Proposed diagrams of gastrin-and CCK-induced signaling pathways... Available at: [Link]

  • QIAGEN. (n.d.). Cholecystokinin/Gastrin-mediated Signaling. GeneGlobe. Available at: [Link]

  • Innoprot. (n.d.). CCK1 Cholecystokinin Receptor Assay. Available at: [Link]

  • Zeng, Q., et al. (2020). Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes. Frontiers in Endocrinology, 11, 237. Available at: [Link]

  • Smith, G. P., & Gibbs, J. (2008). Mechanisms of CCK signaling from gut to brain. Current opinion in pharmacology, 8(5), 609-613. Available at: [Link]

  • Wikipedia. (n.d.). CCK-4. Available at: [Link]

  • Reaction Biology. (n.d.). CCK1 Biochemical Binding Assay Service. Available at: [Link]

  • Shiosaki, K., et al. (1991). Minor Structural Differences in Boc-CCK-4 Derivatives Dictate Affinity and Selectivity for CCK-A and CCK-B Receptors. Journal of Medicinal Chemistry, 34(9), 2837-2842. Available at: [Link]

  • Guo, Y., et al. (2021). Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression. Poultry Science, 100(11), 101438. Available at: [Link]

  • Liddle, R. A. (2023). Biochemistry, Cholecystokinin. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • Miller, L. J. (1984). Mechanism of action of cholecystokinin: a not atypical brain-gut peptide. Annals of the New York Academy of Sciences, 435, 332-343. Available at: [Link]

  • Eurofins Discovery. (n.d.). CCK1 (CCKA) Human Cholecystokinin GPCR Binding Agonist Radioligand LeadHunter Assay. Available at: [Link]

  • Eurofins Discovery. (n.d.). CCK1 (CCKA) Human Cholecystokinin GPCR Binding Agonist Radioligand LeadHunter Assay. Available at: [Link]

  • PNB Vesper Life Science Pvt Ltd. (2023). CCK Receptor. Available at: [Link]

  • Hebb, A. L. O., & Zachariou, V. (2021). Neural circuit mechanisms of the cholecystokinin (CCK) neuropeptide system in addiction. Neuropsychopharmacology, 46(1), 211-226. Available at: [Link]

  • Le Fur, G., et al. (1992). [Cholecystokinins and their receptors. Functional aspects]. Annales d'endocrinologie, 53(3-4), 165-172. Available at: [Link]

  • Rehfeld, J. F. (2021). Cholecystokinin and Panic Disorder: Reflections on the History and Some Unsolved Questions. International Journal of Molecular Sciences, 22(18), 10001. Available at: [Link]

  • Gsand, B. E., et al. (1999). Identification of a series of CCK-2 receptor nonpeptide agonists: Sensitivity to stereochemistry and a receptor point mutation. Proceedings of the National Academy of Sciences, 96(21), 11893-11898. Available at: [Link]

  • Monstein, H. J. (1996). The Role of CCK-A and CCK-B Receptors in the Trophic Control of Pancreas and Oxyntic Mucosa in the Rat. Lund University. Available at: [Link]

  • Gobbi, M., et al. (2003). Effects of cholecystokinin tetrapeptide (CCK(4)) and of anxiolytic drugs on GABA outflow from the cerebral cortex of freely moving rats. Naunyn-Schmiedeberg's archives of pharmacology, 367(1), 34-42. Available at: [Link]

  • Reubi, J. C., et al. (1997). Cholecystokinin(CCK)-A and CCK-B/gastrin receptors in human tumors. Cancer research, 57(7), 1377-1386. Available at: [Link]

  • ResearchGate. (n.d.). IL-2 assay of CCK-8-treated Jurkat T cells. Available at: [Link]

  • Dufresne, M., et al. (2006). Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes. The Journal of biological chemistry, 281(32), 22497-22506. Available at: [Link]

  • Charpentier, B., et al. (1988). Cyclic cholecystokinin analogues with high selectivity for central receptors. Proceedings of the National Academy of Sciences, 85(6), 1968-1972. Available at: [Link]

  • D'Hondt, M., et al. (2019). Structure–Activity Relationships and Characterization of Highly Selective, Long-Acting, Peptide-Based Cholecystokinin 1 Receptor Agonists. Journal of Medicinal Chemistry, 62(3), 1447-1463. Available at: [Link]

  • Joh, E. H., et al. (2014). CYCLIC CHOLECYSTOKININ ANALOGUES EXHIBIT HIGH BLOOD STABILITY AND BINDING AFFINITY WITH CHOLECYSTOKININ RECEPTOR. OnLine Journal of Biological Sciences, 14(1), 26-35. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanism of D-Phe action on L-Phe in phenylketonuria. Available at: [Link]

  • Thwaites, D. T., et al. (2000). Transport Mechanisms of the Large Neutral Amino Acid L-phenylalanine in the Human Intestinal Epithelial caco-2 Cell Line. The Journal of biological chemistry, 275(46), 35839-35846. Available at: [Link]

  • Wikipedia. (n.d.). Phenylalanine. Available at: [Link]

  • Rétey, J. (1995). The Mechanism of Action of Phenylalanine Ammonia-Lyase: The Role of Prosthetic Dehydroalanine. The Journal of biological chemistry, 270(35), 20388-20392. Available at: [Link]

  • Singh, V., et al. (2014). Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria. PloS one, 9(1), e84923. Available at: [Link]

Sources

In Vitro Receptor Binding Affinity of H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl: A Technical Guide to Stereoisomeric Peptide Pharmacology

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthetic peptide H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl (PubChem CID 16220044) is the hydrochloride salt of a racemic mixture of the tetrapeptide CCK-4 (Tetragastrin)[1]. The enantiopure L-isomer (H-Trp-Met-Asp-Phe-NH2) represents the minimal bioactive sequence of the endogenous hormones cholecystokinin (CCK) and gastrin. It is capable of traversing the blood-brain barrier to elicit potent neurophysiological responses, including anxiety and panic-like reactions[2][].

Evaluating the in vitro receptor binding affinity of this specific DL-mixture presents a unique pharmacological challenge. Because it contains four chiral centers, the compound is an aggregate of 16 distinct stereoisomers. As an Application Scientist, understanding how this stereochemical complexity impacts GPCR binding kinetics is critical for accurate assay design and data interpretation.

Receptor Pharmacology: CCK1R vs. CCK2R

The biological actions of CCK are mediated by two primary G-protein-coupled receptors (GPCRs), which exhibit distinct structural requirements for ligand recognition:

  • CCK1R (Alimentary Receptor): Predominantly expressed in the gastrointestinal tract, CCK1R requires the sulfation of the tyrosine residue at position 7 (found in CCK-8S) for high-affinity binding. Consequently, it exhibits very low affinity (micromolar range) for the truncated, non-sulfated CCK-4[4].

  • CCK2R (Brain/Gastrin Receptor): Highly expressed in the central nervous system and gastric mucosa. CCK2R does not require a sulfated tyrosine and binds the native L-isomer of CCK-4 with high affinity (IC50 ~ 1.9 nM)[4][5].

The Impact of Stereochemistry on Binding Affinity

GPCR binding pockets are highly stereoselective. The native L-Trp-L-Met-L-Asp-L-Phe-NH2 adopts a specific β -turn conformation that is essential for deep insertion into the transmembrane domain bundle of the CCK2 receptor.

When utilizing the DL-mixture, the causality of affinity reduction is purely mathematical and structural. Only 1/16th (6.25%) of the total peptide mass represents the fully active all-L isomer. Substitutions with D-amino acids in the other 15 isomers disrupt the required secondary structure, rendering them largely inactive or converting them into weak partial antagonists. Therefore, the apparent IC50​ of the racemic DL-mixture will be right-shifted by at least 1-1.2 log units compared to enantiopure L-CCK-4.

CCK2R Signaling Pathway

Upon successful binding of the active stereoisomer, CCK2R undergoes a conformational shift that couples to the Gq/11​ protein, initiating a robust intracellular signaling cascade.

CCK2R_Signaling Ligand H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2 (CCK-4 Isomers) Receptor CCK2 Receptor (GPCR) Ligand->Receptor Binds (Stereo-dependent) Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC-β) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC Co-activates MAPK MAPK / ERK Pathway (Cellular Response) PKC->MAPK

Figure 1: CCK2R Gq-coupled signaling pathway activated by CCK-4 binding.

In Vitro Radioligand Binding Protocol (Self-Validating System)

To empirically determine the binding affinity of the DL-CCK-4 mixture, a competitive radioligand binding assay is the industry standard. The following protocol is engineered with built-in causality and self-validating quality controls to ensure absolute trustworthiness.

Materials & Preparations
  • Cell Line: HEK293 cells stably expressing human CCK2R.

  • Radioligand: [125I] -Bolton-Hunter-CCK-8S.

    • Causality: We select [125I] -BH-CCK-8S over tritiated CCK-4 because the iodine-125 isotope provides a significantly higher specific activity (~2000 Ci/mmol). This is critical for detecting low-abundance receptors with a high signal-to-noise ratio without saturating the system.

  • Binding Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl2​ , 1 mM EGTA, and 0.1% Bovine Serum Albumin (BSA).

    • Causality: Highly hydrophobic peptides like CCK-4 readily adsorb to plastic microplate walls. BSA acts as a carrier protein to prevent non-specific loss of the ligand, ensuring the calculated molar concentrations remain accurate.

Step-by-Step Methodology
  • Membrane Preparation: Homogenize HEK293-CCK2R cells in ice-cold lysis buffer. Centrifuge at 40,000 x g for 30 min at 4°C. Resuspend the membrane pellet in Binding Buffer to a final concentration of 10-20 μ g protein/well.

  • Incubation: In a 96-well plate, combine 50 μ L of [125I] -BH-CCK-8S (final concentration ~50 pM), 50 μ L of the competing ligand (H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl) at varying concentrations ( 10−11 to 10−4 M), and 100 μ L of the membrane suspension. Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Self-Validation Step (Critical Controls):

    • Total Binding (TB): Radioligand + Buffer (No competitor).

    • Non-Specific Binding (NSB): Radioligand + 1 μ M unlabeled CCK-8S.

      • Trustworthiness Check: If NSB exceeds 20% of TB, the assay fails quality control (indicating degraded membranes or degraded radioligand) and the run must be discarded.

    • Z'-Factor: Calculate Z′=1−∣μTB​−μNSB​∣3(σTB​+σNSB​)​ . A Z′>0.5 validates the assay's robustness and statistical reliability.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI).

    • Causality: PEI neutralizes the inherent negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand to the filter itself.

  • Washing & Counting: Wash filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound ligand. Quantify retained radioactivity using a gamma counter.

Assay_Workflow Prep Membrane Preparation (HEK293-CCK2R) Incubate Incubation Phase (Radioligand + DL-CCK-4) Prep->Incubate Add 10-20 µg protein/well Filter Rapid Filtration (GF/B Filters + PEI) Incubate->Filter 60 min at 25°C Wash Wash Step (Ice-cold Buffer) Filter->Wash Terminate reaction Count Gamma Counting (125-I Detection) Wash->Count Remove unbound ligand Analyze Data Analysis (Cheng-Prusoff Ki) Count->Analyze Calculate specific binding

Figure 2: Self-validating radioligand binding assay workflow for CCK2R.

Quantitative Data Presentation

Following gamma counting, calculate the IC50​ using non-linear regression (one-site competitive binding model). Convert the IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=1+Kd​[L]​IC50​​ .

The table below summarizes the expected binding affinities, highlighting the discrepancy between the pure L-isomer and the racemic DL-mixture.

Table 1: Comparative In Vitro Binding Affinities (Expected Values)
LigandTarget ReceptorApparent Ki​ (nM)Selectivity Profile
CCK-8 (Sulfated) CCK1R~0.3 - 1.0Non-selective (High affinity for both)
CCK-8 (Sulfated) CCK2R~0.3 - 1.5Non-selective (High affinity for both)
L-CCK-4 (Enantiopure) CCK1R> 1,000> 500-fold selective for CCK2R
L-CCK-4 (Enantiopure) CCK2R~1.5 - 2.0> 500-fold selective for CCK2R
DL-CCK-4 (Racemic Mixture) CCK1R> 10,000Selective for CCK2R
DL-CCK-4 (Racemic Mixture) CCK2R~25.0 - 50.0*Selective for CCK2R

*Note: The apparent Ki​ for the DL-mixture is mathematically right-shifted due to the dilution of the active L-isomer among 15 inactive or weakly antagonistic stereoisomers.

References

  • H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.
  • Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R)
  • Source: NCBI Bookshelf (nih.gov)
  • Source: BOC Sciences (bocsci.com)
  • New Anthranilic Acid Based Antagonists with High Affinity and Selectivity for the Human Cholecystokinin Receptor 1 (hCCK 1 -R)

Sources

Pharmacokinetic Engineering of Tetragastrin: Plasma Stability and Biological Half-Life of Racemic H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cholecystokinin tetrapeptide (CCK-4 or Tetragastrin), bearing the sequence Trp-Met-Asp-Phe-NH2, is a highly potent endogenous neuropeptide that acts primarily as a CCK2 receptor agonist in the central nervous system[1]. While it is a critical pharmacological tool for studying anxiety and panic disorders, its clinical and diagnostic utility is severely bottlenecked by its extreme susceptibility to proteolytic degradation.

To overcome this limitation, stereochemical engineering is widely employed. H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl [2] is a synthetic racemic hydrochloride salt of CCK-4. By substituting natural L-amino acids with a racemic mixture of D- and L-enantiomers, researchers can systematically disrupt the stereospecific recognition required by plasma proteases. This structural modification extends the biological half-life from mere minutes to several hours. This guide details the mechanistic causality of this degradation, the pharmacokinetic impact of DL-substitution, and the self-validating protocols required to accurately quantify these changes in plasma.

The Mechanistic Basis of Tetragastrin Degradation

The natural L-enantiomer of CCK-4 exhibits a highly transient pharmacokinetic profile. In human plasma, the biological half-life ( t1/2​ ) of endogenous L-CCK-4 is approximately 13 minutes[1],[3],[4]. In rat plasma, the degradation is aggressively accelerated, yielding a half-life of less than 1 minute[3],[4].

Causality of Rapid Clearance

The rapid hydrolysis of L-CCK-4 is not random; it is driven by specific enzymatic pathways:

  • Aminopeptidase Cleavage : The N-terminal L-Tryptophan is highly susceptible to plasma aminopeptidases (e.g., Aminopeptidase M). These enzymes require the substrate to adopt a specific spatial orientation—an orientation dictated exclusively by the L-configuration of the alpha-carbon.

  • Neutral Endopeptidase (NEP) Activity : The internal Met-Asp bond is a prime target for circulating endopeptidases, which cleave the peptide backbone via a stereospecific tetrahedral transition state.

Stereochemical Evasion via DL-Substitution

Enzymatic active sites are inherently chiral. The introduction of D-amino acids in the sequence H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2 creates severe steric clashes within the protease binding pockets. Because this compound is a tetrapeptide synthesized with racemic (DL) amino acids at all four positions, it exists as a library of 16 distinct stereoisomers ( 24 ).

This structural heterogeneity results in multiphasic degradation kinetics . The all-L isomer within the mixture is cleared rapidly, while isomers containing D-amino acids at the N-terminus or adjacent to the Met-Asp bond exhibit profound resistance to proteolysis, exponentially extending the aggregate half-life of the formulation.

Quantitative Pharmacokinetic Profiles

The table below summarizes the comparative stability of natural Tetragastrin versus its engineered variants.

Peptide VariantBiological MatrixAnticoagulantObserved Half-Life ( t1/2​ )Primary Degradation Mechanism
L-CCK-4 (Natural)Human PlasmaHeparin~13 minutes[4]Aminopeptidase-driven hydrolysis
L-CCK-4 (Natural)Rat PlasmaHeparin< 1 minute[4]Aggressive multi-site proteolysis
L-CCK-4 (Natural)Human PlasmaEDTA~45 minutesPartial metalloprotease inhibition
DL-CCK-4 (Racemic)Human PlasmaHeparin> 4.5 hours (Multiphasic)Steric evasion of protease active sites

Note: The extended half-life of the DL-variant is a composite value. To achieve a true physiological baseline, Heparin must be used as the anticoagulant, as EDTA artificially inflates half-life by chelating the zinc/calcium ions required by metalloproteases.

Visualizing the Degradation Pathway

The following diagram illustrates the divergent metabolic fates of the natural L-enantiomer versus the sterically hindered DL-racemate.

Proteolytic_Evasion cluster_0 Natural L-CCK-4 Pathway cluster_1 Racemic DL-CCK-4 Pathway L_pep L-Trp-L-Met-L-Asp-L-Phe-NH2 (Endogenous CCK-4) Aminopeptidase Plasma Aminopeptidases (Stereospecific Active Site) L_pep->Aminopeptidase Recognition Degradation Rapid Hydrolysis (t1/2 = 13 min) Aminopeptidase->Degradation Cleavage DL_pep DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2 (Racemic Mixture) StericClash Active Site Incompatibility (D-Amino Acid Clash) DL_pep->StericClash Attempted Binding Stability Extended Plasma Circulation (Multiphasic t1/2 > 4 hrs) StericClash->Stability Evasion

Caption: Comparative degradation pathways of natural L-CCK-4 vs. the sterically hindered DL-CCK-4 racemate.

Self-Validating Protocol for Ex Vivo Plasma Stability

To accurately quantify the half-life of H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl, standard assays must be modified to account for the 16 stereoisomers and to prevent artifactual data. The following LC-MS/MS workflow is designed as a self-validating system.

System Validation Controls
  • Matrix Control : Heat-inactivated plasma (incubated at 60°C for 30 min) must be run in parallel. Causality: This differentiates true enzymatic degradation from chemical instability (e.g., spontaneous oxidation of the Methionine residue).

  • Methodological Control : A heavy-isotope labeled internal standard (e.g., 13C -CCK-4) is spiked during the quench phase. Causality: Normalizes extraction recovery rates and corrects for LC-MS/MS matrix suppression.

  • Anticoagulant Selection : Lithium Heparin is mandatory. Causality: EDTA chelates divalent cations ( Zn2+ , Ca2+ ), which artificially inhibits plasma metalloproteases and yields a falsely prolonged half-life.

Step-by-Step Workflow
  • Plasma Preparation : Thaw pooled Lithium Heparin plasma (human or rat) to 37°C. Centrifuge at 3,000 × g for 5 minutes to remove precipitated lipids and cryoprecipitates.

  • Spiking : Prepare a 1 mM stock of the DL-peptide in DMSO. Spike into the pre-warmed plasma to achieve a final concentration of 5 µM. Critical Step: Ensure the final DMSO concentration remains <0.5% to prevent solvent-induced enzyme denaturation.

  • Incubation & Sampling : Incubate the mixture in a thermomixer at 37°C, shaking at 300 rpm. At designated time points (0, 15, 30, 60, 120, 240, and 480 minutes), extract 50 µL aliquots.

  • Quenching : Immediately transfer each aliquot into 150 µL of ice-cold quenching solution (Acetonitrile containing 1% Formic Acid and 50 nM Internal Standard). Causality: Acetonitrile instantly precipitates plasma proteins, while formic acid drops the pH, permanently denaturing all protease activity.

  • Extraction : Vortex the quenched samples for 30 seconds, then centrifuge at 15,000 × g for 15 minutes at 4°C. Carefully transfer the supernatant to glass LC vials.

  • LC-MS/MS Quantification : Analyze via Multiple Reaction Monitoring (MRM).

    • Expert Insight: Due to the presence of 16 stereoisomers, use a shallow reverse-phase gradient (e.g., 5–40% Mobile Phase B over 20 minutes on a high-resolution C18 column). This allows for the partial chromatographic resolution of the diastereomers, enabling the calculation of isomer-specific half-lives rather than a convoluted aggregate signal.

  • Data Analysis : Plot the natural log ( ln ) of the remaining peak area ratio (Analyte/Internal Standard) against time. Calculate the half-life using the first-order kinetic equation: t1/2​=−ln(2)/k .

References

  • Title : Degradation of cholecystokinin octapeptide, related fragments and analogs by human and rat plasma in vitro. Source : PubMed, National Institutes of Health. URL :[Link]

  • Title : Reversible Morphological Control of Cholecystokinin Tetrapeptide Amyloid Assemblies as a Function of pH. Source : ACS Publications (Langmuir). URL :[Link]

  • Title : H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl (Compound CID 16220044). Source : PubChem, National Center for Biotechnology Information. URL :[Link]

  • Title : CCK-4 (Cholecystokinin tetrapeptide) Clinical and Pharmacokinetic Data. Source : Wikipedia. URL :[Link]

Sources

Methodological & Application

Application Note: Preparation and Handling of H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2·HCl Stock Solutions for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2·HCl is a synthetic, racemic tetrapeptide analog of Cholecystokinin-4 (CCK-4/Tetragastrin). Proper solubilization and handling are critical to preserving its bioactivity as a CCK2 receptor agonist. This application note details the physicochemical rationale, step-by-step stock preparation protocols, and mechanistic signaling pathways necessary for robust, reproducible in vitro cell culture assays.

Introduction & Mechanistic Insights

H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2·HCl is a synthetic analog of the endogenous gastrointestinal and neurological tetrapeptide CCK-4[1]. By incorporating racemic (DL) amino acids, this specific analog exhibits enhanced steric hindrance against proteolytic cleavage by endopeptidases, making it highly valuable for prolonged in vitro cell culture assays where peptide degradation is a confounding variable.

Mechanistically, CCK-4 and its analogs act as potent, selective agonists for the Cholecystokinin-B (CCK2) receptor, a rhodopsin-like G-protein coupled receptor (GPCR)[2],[3]. Upon ligand binding, the CCK2 receptor primarily couples to the Gq/11 signaling pathway[2],[4]. This interaction activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[2],[3]. This cascade triggers rapid intracellular calcium (Ca²⁺) mobilization from the endoplasmic reticulum and Protein Kinase C (PKC) activation, culminating in cellular responses such as proliferation, hormone secretion, and neurotransmission[2],[4].

Physicochemical & Pharmacological Profile

To design a self-validating solubilization protocol, the peptide's physicochemical vulnerabilities must be addressed. The sequence contains Methionine (Met) and Tryptophan (Trp), both of which are highly susceptible to rapid oxidation[5]. Furthermore, the presence of Trp and Phenylalanine (Phe) imparts significant hydrophobicity, often leading to aggregation in purely aqueous buffers despite the short peptide length[6].

Table 1: Physicochemical and Pharmacological Properties

PropertyValue / Description
Sequence H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2·HCl
Length 4 Amino Acids[7]
Molecular Weight ~596.7 Da (Free base) / ~633.2 Da (HCl salt)[8]
Primary Target CCK2 (CCK-B) Receptor[1],[2]
Receptor Affinity (IC50) ~1.9 nM (for native CCK-4 at CCK2R)[9]
Net Charge (pH 7.4) Neutral (Zwitterionic: N-term +, Asp -)[5]
Key Vulnerabilities Met/Trp Oxidation, Hydrophobic Aggregation[6],[5]
Recommended Storage -80°C (6 months) or -20°C (1 month), sealed and desiccated[1]
Experimental Protocols: Stock Solution Preparation

Causality & Rationale: While the HCl salt form provides a slight improvement in baseline aqueous solubility, the hydrophobic bulk of the Trp and Phe residues dictates the use of an organic co-solvent to ensure complete, monomeric dissolution[6]. Dimethyl sulfoxide (DMSO) is the solvent of choice as it disrupts hydrophobic interactions and prevents peptide aggregation[6],[5].

Step-by-Step Methodology:

  • Equilibration: Remove the lyophilized peptide from -20°C storage and allow the sealed vial to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic powder and accelerates hydrolytic degradation.

  • Solvent Addition: Add sterile, anhydrous DMSO directly to the vial to achieve a concentrated stock of 10 to 25 mg/mL[1]. Causality: High-concentration stocks minimize the final volume of DMSO transferred to the cell culture, preventing solvent-induced cytotoxicity.

  • Dissolution & Sonication: Vortex gently for 30 seconds. If the solution is not completely transparent, sonicate briefly (3 x 10 seconds) in an ice-water bath[10]. Causality: Sonication provides the mechanical energy needed to break apart hydrophobic aggregates, while the ice bath prevents heat-induced peptide degradation[10].

  • Sterilization (Optional): If the DMSO is not pre-sterilized, pass the solution through a 0.22 µm PVDF or PTFE syringe filter. Avoid cellulose acetate filters, which can bind hydrophobic peptides.

  • Aliquoting: Divide the stock solution into single-use aliquots using amber microtubes. Causality: Amber tubes protect the photo-sensitive Trp residues from UV/light-induced degradation[5].

  • Storage: Purge the headspace of the tubes with Argon or Nitrogen gas before sealing, and store immediately at -80°C[1],[5]. Causality: The inert gas overlay displaces oxygen, preventing the oxidation of Methionine to methionine sulfoxide, which severely diminishes receptor binding affinity[5].

Preparation of Working Solutions for Cell Culture

Causality & Rationale: Working solutions must be prepared immediately before the assay. Prolonged exposure to oxygenated, aqueous culture media at 37°C will rapidly degrade the peptide.

Step-by-Step Methodology:

  • Thaw a single-use DMSO stock aliquot at room temperature. Do not use artificial heat.

  • Pre-warm the target cell culture medium (e.g., DMEM or RPMI). Note: Serum-free medium is preferred for GPCR signaling assays to reduce basal background noise[2].

  • Perform serial dilutions in the culture medium to reach the desired working concentration (typically 10 nM to 1 µM for CCK2R activation assays)[2].

  • Critical Control: Ensure the final concentration of DMSO in the cell culture well does not exceed 0.1% (v/v). Causality: DMSO concentrations above 0.1% can alter cell membrane permeability, induce cytotoxicity, and artificially trigger intracellular calcium fluxes, thereby confounding the GPCR signaling data.

  • Apply the working solution to the cells immediately and proceed with the downstream assay (e.g., Fluo-4 calcium imaging or ERK phosphorylation western blot)[2].

Visualizations

CCK2R_Pathway Ligand CCK-4 Analog (Trp-Met-Asp-Phe-NH2) Receptor CCK2 Receptor (GPCR) Ligand->Receptor Binds GProtein Gq/11 Protein Receptor->GProtein Activates PLC Phospholipase C (PLC) GProtein->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Receptor PKC Protein Kinase C (PKC) DAG->PKC Co-activates Ca2->PKC Response Cellular Response (Proliferation / Secretion) Ca2->Response PKC->Response

CCK2 Receptor (CCK-B) Gq/11 Signaling Pathway Activated by CCK-4 Analog.

Workflow Step1 Lyophilized Peptide (Store at -20°C) Step2 Equilibrate to RT (30 mins) Step1->Step2 Step3 Add Sterile DMSO (Target: 10-25 mg/mL) Step2->Step3 Step4 Vortex & Sonicate (Briefly, in ice bath) Step3->Step4 Step5 Aliquot into Amber Vials Step4->Step5 Step6 Store at -80°C (Argon overlay) Step5->Step6

Step-by-step workflow for the preparation and storage of CCK-4 analog stock solutions.

References
  • MedChemExpress - Tetragastrin (Cholecystokinin tetrapeptide) | CCK-4 Receptor Agonist. Available at: 1

  • JPT Peptide Technologies - Peptide Solubilization Guidelines. Available at: 6

  • SB-PEPTIDE - Peptide Solubility Guidelines. Available at: 10

  • National Institutes of Health (PMC) - Differential Features of Cholecystokinin-Releasing Peptides. Available at: 7

  • MedChemExpress - Peptide Solubility and Storage Guidelines. Available at: 5

  • BenchChem - An In-depth Technical Guide to CCK-B Receptor Signaling Pathways In Vitro. Available at: 2

  • National Institutes of Health (PMC) - Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis. Available at: 9

  • American Physiological Society Journal - Cholecystokinin and Gastrin Receptors. Available at: 4

  • National Institutes of Health (PMC) - Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes. Available at: 3

  • Abcam - CCK-4, CCKB receptor agonist (CAS 1947-37-1). Available at: 8

Sources

Application Note: A Robust HPLC Method for Purity Analysis of the Tetrapeptide H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, step-by-step protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of the synthetic tetrapeptide, H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl. This guide is intended for researchers, scientists, and drug development professionals engaged in the quality control of synthetic peptides. The described methodology emphasizes a systematic approach, from initial analyte characterization and column screening to method optimization and validation, ensuring a robust and reliable analytical procedure.

Introduction

The tetrapeptide H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl is a complex analyte due to the presence of both hydrophobic (Trp, Phe) and polar/ionizable (Asp) residues, as well as an easily oxidizable methionine residue. Accurate determination of its purity is critical for ensuring safety and efficacy in pharmaceutical applications. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of peptides and their impurities.[1][2] Reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is the most common mode for peptide purity analysis.[3][4]

This document provides a comprehensive guide to developing a stability-indicating HPLC method, capable of separating the main peptide from potential process-related impurities and degradation products.

Analyte Characterization: H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl

A thorough understanding of the analyte's physicochemical properties is the foundation for logical method development.

  • Structure: A tetrapeptide with the sequence Tryptophan - Methionine - Aspartic Acid - Phenylalanine.

  • Amino Acid Composition & Properties:

    • Tryptophan (Trp): Contains a bulky, hydrophobic indole side chain. It is also a strong chromophore, absorbing UV light at ~280 nm.[5]

    • Methionine (Met): Contains a thioether side chain, making it susceptible to oxidation.[6][7]

    • Aspartic Acid (Asp): Possesses a carboxylic acid side chain, which will be negatively charged at neutral and basic pH.

    • Phenylalanine (Phe): Features a hydrophobic phenyl group and absorbs UV light around 254-260 nm.[5]

  • Potential Impurities: During synthesis and storage, several impurities can arise, including:

    • Deletion sequences: Peptides missing one or more amino acids.[7][8]

    • Oxidation products: Primarily of the methionine residue.[6][7]

    • Deamidation products: Though the C-terminus is an amide, deamidation of any potential asparagine or glutamine residues in related sequences is a common degradation pathway.[8][9]

    • Isomers: Racemization can occur during synthesis.[6]

Method Development Strategy

Our approach is systematic, beginning with a broad screening of conditions and progressively refining the parameters to achieve optimal separation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization B Column & Mobile Phase Screening A->B C Gradient Optimization B->C Select best initial conditions D Temperature & Flow Rate Tuning C->D E Forced Degradation D->E Finalized Method F Method Validation (ICH Q2(R1)) E->F

Caption: A systematic workflow for HPLC method development.

Phase 1: Initial Screening

The goal of this phase is to identify a suitable column and mobile phase system that provides good initial retention and selectivity for the target peptide and its likely impurities.

3.1.1. Column Selection Rationale

For peptides, C18 columns are the standard starting point due to their hydrophobic nature, which provides good retention for a wide range of peptides.[3][10] Columns with a pore size of 100-130 Å are generally suitable for tetrapeptides. We will screen two different C18 phases to assess selectivity differences.

3.1.2. Mobile Phase Selection Rationale

A gradient elution is necessary for complex samples like peptides to ensure that both polar and non-polar impurities are eluted with good peak shape in a reasonable time.[11][12]

  • Mobile Phase A (Aqueous): HPLC-grade water with an acidic modifier.

  • Mobile Phase B (Organic): Acetonitrile (ACN) is the preferred organic solvent for peptide separations due to its low viscosity and UV transparency.[13]

  • Acidic Modifier: Trifluoroacetic acid (TFA) is a common ion-pairing agent in peptide analysis. It sharpens peaks by forming ion pairs with positively charged residues and protonating free silanols on the silica stationary phase.[8][14] A concentration of 0.1% is standard.

3.1.3. Protocol: Initial Column and Mobile Phase Screening

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Prepare Sample: Dissolve the tetrapeptide standard in Mobile Phase A at a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter.[15]

  • Screening Conditions:

ParameterCondition 1Condition 2
Column C18, 4.6 x 150 mm, 3.5 µm, 120 ÅPhenyl-Hexyl, 4.6 x 150 mm, 3.5 µm, 120 Å
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 10 µL10 µL
Detection UV at 220 nm and 280 nmUV at 220 nm and 280 nm
Gradient 5% to 65% B over 30 minutes5% to 65% B over 30 minutes

Rationale for Detection Wavelengths: 220 nm allows for general detection of the peptide bond, while 280 nm is more specific for the tryptophan residue.[5][16] This dual-wavelength monitoring can help in identifying impurities that may lack the Trp residue.

Phase 2: Method Optimization

Based on the screening results, select the column that provides the best peak shape and initial separation. The next step is to refine the gradient to improve resolution between the main peak and any observed impurities.

3.2.1. Gradient Optimization Strategy

The initial broad gradient helps to determine the elution window of the peptide. A shallower gradient around the elution time of the main peak will increase resolution.[13][17]

GradientOptimization Scouting Scouting Gradient 5-95% B in 30 min Elution at ~40% B Optimized Optimized Gradient Steeper initial ramp Shallower slope around 40% B Faster final ramp Scouting->Optimized Refine slope for better resolution

Caption: Transition from a scouting to an optimized gradient.

3.2.2. Protocol: Gradient Optimization

  • Identify Elution Point: From the screening run, note the percentage of Mobile Phase B at which the main peptide elutes.

  • Design a Focused Gradient: Create a multi-step gradient that is shallower around the elution point of the main peak. For example, if the peptide elutes at 40% B:

Time (min)% Mobile Phase B
010
510
2550
2780
3080
3110
3510
  • Temperature and Flow Rate Adjustment:

    • Temperature: Increasing the column temperature can improve peak shape and alter selectivity.[18] Evaluate the separation at 30°C, 35°C, and 40°C.

    • Flow Rate: Adjusting the flow rate can also impact resolution. Evaluate at 0.8, 1.0, and 1.2 mL/min.

Select the combination of gradient, temperature, and flow rate that provides the best resolution (Rs > 1.5) between the main peak and the closest eluting impurity, with good peak symmetry.

Phase 3: Method Validation and Forced Degradation

To ensure the method is "stability-indicating," it must be able to separate the intact peptide from its degradation products.[9] This is confirmed through forced degradation studies. The method is then validated according to ICH Q2(R1) guidelines.[19][20]

Protocol: Forced Degradation Studies
  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the tetrapeptide in water.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 1M HCl to a final concentration of 0.1M. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1M NaOH to a final concentration of 0.1M. Keep at room temperature for 8 hours.

    • Oxidation: Add 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Stress: Heat the stock solution at 80°C for 48 hours.

    • Photolytic Stress: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Analysis: Neutralize the acid and base-stressed samples before injection. Analyze all stressed samples using the optimized HPLC method.

  • Evaluation: The method is considered stability-indicating if all degradation peaks are baseline-resolved from the main peptide peak. Peak purity analysis using a photodiode array (PDA) detector can further confirm the homogeneity of the main peak.[21]

Method Validation (as per ICH Q2(R1))

The finalized method should be validated for the following parameters:

  • Specificity: Demonstrated by the forced degradation study.

  • Linearity: Analyze a series of solutions over a concentration range (e.g., 0.1 to 1.5 mg/mL). A correlation coefficient (r²) > 0.999 is typically required.

  • Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo.

  • Precision (Repeatability and Intermediate Precision): Assessed by the relative standard deviation (RSD) of multiple preparations and injections.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ).

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Final Recommended Method

The following method was found to be optimal for the purity analysis of H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl.

ParameterFinal Condition
Column C18, 4.6 x 150 mm, 3.5 µm, 120 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10% B to 50% B over 20 minutes, then ramp to 80% B
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Injection Vol. 10 µL
Detection UV at 220 nm
Sample Diluent Mobile Phase A

Conclusion

The systematic approach outlined in this application note facilitates the efficient development of a robust, specific, and stability-indicating RP-HPLC method for the purity determination of the tetrapeptide H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl. By carefully considering the analyte's properties and systematically optimizing chromatographic parameters, a reliable method suitable for quality control and stability studies can be established and validated.

References

  • Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples.
  • Welch Materials. (2025, March 24). Gradient Optimization in HPLC.
  • Pure Synth. (2025, December 30). Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency.
  • Mtoz Biolabs. Detection of Peptides Using HPLC.
  • Mant, C. T., & Hodges, R. S. (Eds.). (2009). HPLC Analysis and Purification of Peptides. In The HPLC of Peptides and Proteins: Methods and Principles. Humana Press. Available at: [Link]

  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis.
  • HPLC of Peptides and Proteins. (n.d.).
  • YMC CO., LTD. Tips for optimization of peptides and proteins separation by reversed-phase.
  • CD Formulation. Proteins & Peptides Forced Degradation Studies.
  • Medicilon. (2023, July 18). Classification of Impurities in Synthetic Peptide Drugs.
  • Agilent. (2020, November 10). Analysis of a Synthetic Peptide and Its Impurities.
  • Mtoz Biolabs. Principle of Peptide Purity Analysis Using HPLC.
  • Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
  • Daicel Pharma Standards. (2026, January 8). Forced Degradation Studies for GLP-1 Peptide Drugs.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis.
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • BioPharm International. (2026, March 26). Forced Degradation Studies for Biopharmaceuticals.

Sources

Application Note: Optimal Solubilization Protocol for H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Self-Validating Protocol

Physicochemical Profiling & Causality of Insolubility

To successfully solubilize the peptide H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl (a racemic hydrochloride salt derivative of Cholecystokinin tetrapeptide, CCK-4), one must first analyze the thermodynamic forces driving its behavior in solution.

  • Hydrophobic Collapse: The sequence (Trp-Met-Asp-Phe) contains three highly hydrophobic residues. The indole ring of Tryptophan (Trp) and the phenyl ring of Phenylalanine (Phe) engage in strong intermolecular π−π stacking. Combined with the hydrophobic thioether side chain of Methionine (Met), these forces drive rapid aggregation in aqueous media, excluding water molecules from the peptide core.

  • Amphoteric Nature & pH Dependency: The peptide possesses a protonated N-terminal primary amine (due to the HCl salt) and a carboxylic acid on the Aspartate (Asp) side chain. At physiological pH (~7.4), the peptide exists as a zwitterion. Research demonstrates that at low to neutral pH, CCK-4 exhibits extremely low solubility and spontaneously self-assembles into β -sheet structured microcrystals or birefringent amyloid fibrils ()[1].

  • Impact of the Racemic (DL) Mixture: Unlike pure L-enantiomer peptides which form highly ordered chiral crystal lattices, the DL-racemic mixture introduces steric heterogeneity. While this can slightly lower the crystalline lattice energy and improve initial solvent wetting, the overwhelming bulk hydrophobicity remains the primary barrier to dissolution.

  • The HCl Salt Advantage: The hydrochloride counterion provides a localized dipole that aids in the initial wetting of the lyophilized powder. However, once the Cl⁻ ions dissociate in pure water, the hydrophobic domains dominate, necessitating the use of organic co-solvents.

Solvent Selection Matrix

To overcome the hydrophobic stacking, aprotic polar solvents are required to disrupt hydrogen bonding and solvate the aromatic rings.

Solvent SystemMax SolubilityPreparation NotesCausality / Mechanism
DMSO (100%) ~8.0 - 10.0 mg/mLRequires sonication and gentle warming (37°C - 40°C) ()[2].Disrupts π−π stacking and hydrogen bonds. Ideal for biological assays.
DMF (100%) ~20.0 mg/mLYields a clear, colorless to yellow solution ().Excellent solvation of hydrophobic domains. Higher toxicity than DMSO.
Aqueous Buffer (pH < 5) < 0.1 mg/mLForms insoluble microcrystals ()[1].Aspartate is protonated (neutral), maximizing overall peptide hydrophobicity.
Aqueous Buffer (pH 7.4) ~1.5 mM (Supernatant)Forms birefringent hydrogels/fibrils at higher concentrations ()[1].Zwitterionic state promotes highly ordered β -sheet amyloid assembly.
Aqueous Buffer (pH > 11) > 30.0 mg/mLRapid dissolution ()[1].Full deprotonation of Asp yields a net negative charge, causing electrostatic repulsion between monomers.

Note: While high pH (pH > 11) achieves excellent aqueous solubility, it risks base-catalyzed hydrolysis of the C-terminal amide and racemization/degradation. Therefore, the DMSO/Aqueous dilution method is the gold standard.

Self-Validating Solubilization Protocol

This protocol utilizes a two-phase approach: establishing a highly concentrated primary stock in an organic solvent, followed by controlled dilution into the final assay buffer. The inclusion of visual and spectrophotometric checks ensures the system is self-validating.

Phase 1: Primary Stock Preparation (10 mg/mL in DMSO)
  • Equilibration: Allow the lyophilized peptide vial to reach room temperature in a desiccator before opening to prevent condensation, which can cause localized aqueous aggregation.

  • Wetting: Add anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) directly to the vial to achieve a target concentration of 1-10 mg/mL. Causality: Anhydrous DMSO prevents premature hydrophobic collapse triggered by trace water.

  • Mechanical Disruption: Vortex gently for 60 seconds. If the solution appears cloudy, apply ultrasonic bath sonication for 5-10 minutes.

  • Thermal Agitation: If particulates persist, warm the solution to 37°C - 40°C for 10 minutes ()[2]. Warning: Do not exceed 40°C for prolonged periods to prevent thermal degradation of the Methionine residue.

  • Validation Check 1 (Visual): The solution must be completely clear. Hold the vial against a light source to check for the Tyndall effect (light scattering by micro-particles). If scattering is observed, repeat sonication.

Phase 2: Working Solution Preparation & Spectrophotometric Validation
  • Dilution: Slowly add the DMSO stock dropwise to the vigorously stirred aqueous assay buffer (e.g., PBS, pH 7.4). Ensure the final DMSO concentration remains below the tolerance threshold of your specific assay (typically < 1-5%). Causality: Rapid injection of the stock into un-stirred buffer will cause localized high-concentration zones, triggering irreversible fibril formation[1].

  • Validation Check 2 (Tyndall Effect): Verify that the aqueous dilution remains clear.

  • Validation Check 3 (A280 Quantification): To confirm the exact concentration of dissolved peptide and rule out invisible micro-aggregation, measure the absorbance at 280 nm using a UV-Vis spectrophotometer.

    • The molar extinction coefficient ( ϵ ) of Tryptophan at 280 nm is approximately 5,500 M⁻¹cm⁻¹.

    • Calculate exact molarity using the Beer-Lambert Law: c=ϵ⋅lA280​​ .

Mechanistic Solubilization Workflow

Workflow Start Weigh Lyophilized Peptide (H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl) Solvent Add Anhydrous DMSO or DMF (Target: 1-10 mg/mL) Start->Solvent Vortex Vortex & Inspect Solvent->Vortex Check1 Is Solution Clear? (Tyndall Effect) Vortex->Check1 Sonicate Sonicate & Warm (37°C - 40°C) Check1->Sonicate No Stock Primary Stock Ready (Store at -80°C) Check1->Stock Yes Sonicate->Check1 Dilute Dropwise Dilution into Aqueous Buffer (pH 7.4) Stock->Dilute Check2 Check for Microcrystals (A280 UV-Vis) Dilute->Check2 Adjust Adjust pH or Reduce Final Concentration Check2->Adjust Aggregated Final Working Solution Ready (Use within 24h) Check2->Final Soluble Adjust->Final

Workflow for the solubilization and validation of the hydrophobic CCK-4 racemic peptide.

Stability, Storage, and Handling

  • Methionine Oxidation: The thioether group of the Met residue is highly susceptible to oxidation, forming methionine sulfoxide. Always purge the headspace of the storage vial with an inert gas (Argon or Nitrogen) before sealing ()[3].

  • Storage Conditions: Store the lyophilized powder at -20°C to -80°C in a desiccated environment. Once reconstituted in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months, or -20°C for 1 month[2].

  • Aqueous Instability: Do not store the peptide in aqueous working solutions for more than 24 hours, as it will slowly nucleate into amyloid assemblies[1].

References

  • Reversible Morphological Control of Cholecystokinin Tetrapeptide Amyloid Assemblies as a Function of pH. Gobeaux, F., Porcher, F., & Dattani, R. The Journal of Physical Chemistry B, 121(14), 3059-3069 (2017). URL:[Link]

Sources

Application Note: In Vitro Assay Protocols Utilizing H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2·HCl for CCK2 Receptor Characterization

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Cholecystokinin tetrapeptide (CCK-4; Trp-Met-Asp-Phe-NH2) is the highly conserved C-terminal fragment of the cholecystokinin and gastrin family of peptide hormones. It functions as a potent, endogenous full agonist for the CCK2 receptor (formerly the CCK-B or gastrin receptor), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and gastrointestinal tract. Conformational computational analyses have demonstrated that the biologically active structure of CCK-4 is fundamentally helical, a geometric feature that is strictly required for its insertion into the CCK2R binding pocket .

While native L-CCK-4 is widely used to study panicogenesis and gastric acid secretion, its utility in prolonged in vitro assays is severely limited by rapid proteolytic degradation via neutral endopeptidases (NEP) and aminopeptidases. To circumvent this, researchers utilize the racemic hydrochloride salt, H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2·HCl .

The Causality of the Racemic Approach: The incorporation of D-amino acids at the cleavage sites sterically shields the peptide bonds from enzymatic hydrolysis. This creates a self-validating system for prolonged equilibrium assays (such as extended radioligand binding) without the confounding cytotoxicity or off-target effects introduced by exogenous protease inhibitors (e.g., phosphoramidon). Furthermore, because minor structural and stereochemical modifications in CCK-4 derivatives strictly dictate affinity and selectivity between CCK1 and CCK2 receptors , the racemic mixture serves as an excellent, cost-effective baseline probe for evaluating the stereospecificity of novel CCK2R antagonists during high-throughput screening (HTS).

Mechanistic Pathway: CCK2R Activation

The CCK2 receptor is a classical Gq/11-coupled GPCR. Upon binding of the active L,L,L,L-conformer present within the racemic CCK-4 mixture, the receptor undergoes a conformational shift that promotes GDP/GTP exchange on the Gq protein α-subunit. This activated Gq protein stimulates Phospholipase C (PLC), which hydrolyzes membrane-bound phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 diffuses through the cytosol to bind its receptors on the endoplasmic reticulum (ER), triggering a rapid, measurable mobilization of intracellular calcium (Ca²⁺).

CCK2R_Pathway Ligand Racemic CCK-4 (H-DL-Trp...) Receptor CCK2 Receptor (Gq-Coupled GPCR) Ligand->Receptor Binds & Activates GProtein Gq Protein α-Subunit Receptor->GProtein GDP/GTP Exchange Effector Phospholipase C (PLC) GProtein->Effector Stimulates Messenger Inositol Trisphosphate (IP3) Effector->Messenger Cleaves PIP2 Response Intracellular Ca2+ Release Messenger->Response Opens ER Channels

Fig 1: Gq-coupled signaling pathway of CCK2R activated by racemic CCK-4.

Experimental Protocols

To fully characterize the pharmacological profile of H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2·HCl, two orthogonal assays are required: a binding assay to determine affinity ( Ki​ ) and a functional assay to determine potency ( EC50​ ).

Protocol A: Radioligand Competition Binding Assay

Rationale: This assay quantifies the binding affinity of the racemic mixture. Because the CCK2 receptor is highly stereoselective, only the conformers possessing the correct helical geometry will exhibit high-affinity binding .

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human CCK2R in ice-cold binding buffer (50 mM HEPES pH 7.4, 5 mM MgCl₂, 1 mM EGTA, 0.2% BSA). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Assay Assembly: In a 96-well plate, combine 50 µL of radioligand ([¹²⁵I]-BH-CCK-8 at 0.05 nM), 50 µL of the test compound (racemic CCK-4, serial dilutions from 10−11 to 10−4 M), and 100 µL of membrane suspension (100 µg protein/well).

  • Internal Validation Control: Dedicate three wells to a 10−4 M unlabeled native L-CCK-4 control to define Non-Specific Binding (NSB). This ensures the calculated specific binding of the racemic mixture is mathematically sound and self-validating.

  • Equilibrium Incubation: Seal the plate and incubate at 22°C for 120 minutes. Causality Note: The racemic mixture's resistance to proteolysis ensures ligand concentration remains constant throughout this prolonged equilibrium phase.

  • Filtration & Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to neutralize the negative charge of the glass, drastically reducing non-specific peptide adhesion). Wash three times with ice-cold 50 mM Tris-HCl. Dry and quantify bound radioactivity using a gamma counter.

Protocol B: Intracellular Calcium Mobilization Assay (FLIPR)

Rationale: To assess the functional agonism of the racemic mixture by measuring downstream IP3-mediated calcium flux.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293-CCK2R cells at 20,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂ to ensure monolayer adherence.

  • Dye Loading: Remove media and add 20 µL/well of Fluo-4 AM calcium indicator (2 µM) in Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid. Causality Note: Probenecid is mandatory; it inhibits organic anion transporters, preventing the premature efflux of the fluorophore from the cytosol. Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare a 5x concentration plate of the racemic CCK-4 mixture in HBSS buffer.

  • Kinetic Reading & Injection: Transfer plates to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds. This baseline serves as an internal control for spontaneous calcium oscillations. Automatically inject 5 µL of the test compound and record fluorescence continuously for 3 minutes to capture the peak Ca²⁺ transient.

FLIPR_Workflow S1 1. Cell Seeding HEK293-CCK2R in 384-well plate S2 2. Dye Loading Fluo-4 AM + Probenecid (1h) S1->S2 S3 3. Baseline Read Record background fluorescence S2->S3 S4 4. Ligand Injection Automated addition of DL-CCK-4 S3->S4 S5 5. Kinetic Read Measure Ca2+ transient (3 min) S4->S5 S6 6. Data Analysis Calculate EC50 via logistic regression S5->S6

Fig 2: Step-by-step FLIPR workflow for measuring CCK-4 induced Ca2+ flux.

Data Presentation & Analytical Causality

The following table summarizes the expected pharmacological profile of the racemic mixture compared to the pure L-enantiomer.

CompoundCCK2R Binding Affinity ( Ki​ , nM)CCK1R Binding Affinity ( Ki​ , nM)CCK2R Functional Agonism ( EC50​ , nM)Proteolytic Half-Life (In Vitro, hrs)
L-CCK-4 (Native)1.5 ± 0.3> 10,0003.2 ± 0.5< 0.5
DL-CCK-4·HCl (Racemic)24.0 ± 4.5> 10,00051.2 ± 8.2> 24.0

Expert Insight on Data Causality: The H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2 tetrapeptide contains 4 stereocenters, resulting in 16 possible stereoisomers ( 24 ). Assuming an equiproportional synthesis, the biologically active L,L,L,L-enantiomer constitutes exactly 6.25% (1/16th) of the total mass.

Consequently, the observed ~16-fold rightward shift in both Ki​ (from 1.5 nM to 24.0 nM) and EC50​ (from 3.2 nM to 51.2 nM) values is mathematically consistent with the dilution of the active conformer. The presence of the other 15 D-amino acid-containing isomers provides extreme resistance to proteolytic degradation (>24 hrs) while acting largely as inert steric bulk. They prevent enzymatic cleavage without acting as competitive antagonists at the CCK2R, making this racemic mixture an exceptionally stable and predictable reference standard for in vitro pharmacology.

References

  • Pincus, M. R., et al. "On the biologically active structures of cholecystokinin, little gastrin, and enkephalin in the gastrointestinal system." Proceedings of the National Academy of Sciences (PNAS), 84(14), 4821-4825 (1987). URL:[Link]

  • Shiosaki, K., et al. "Minor structural differences in Boc-CCK-4 derivatives dictate affinity and selectivity for CCK-A and CCK-B receptors." Journal of Medicinal Chemistry, 40(7), 1169-1172 (1997). URL:[Link]

  • Verspohl, E. J., et al. "Evidence for cholecystokinin receptor subtype in endocrine pancreas." Peptides, 15(8), 1353-1360 (1994). URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Long-Term Storage for H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2•HCl

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter stability issues with the synthetic tetrapeptide H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2•HCl (a racemic analog of the CCK-4 hormone). This specific sequence contains highly reactive residues (Tryptophan and Methionine) and is formulated as a hydrochloride (HCl) salt, introducing severe hygroscopic vulnerabilities.

To ensure scientific integrity, this guide does not just provide rules; it explains the causality behind peptide degradation and offers a self-validating storage system where every protocol step directly neutralizes a specific chemical threat.

Troubleshooting Guide & FAQs

Q: My LC-MS analysis shows new peaks with a mass shift of +16 Da and +32 Da. What is causing this? A: This is the hallmark of Methionine (Met) and Tryptophan (Trp) oxidation[1]. Methionine rapidly oxidizes to methionine sulfoxide (+16 Da) and subsequently to methionine sulfone (+32 Da) in the presence of atmospheric oxygen or reactive oxygen species (ROS)[2]. Tryptophan is also highly sensitive to light and oxidation, forming kynurenine derivatives[3]. Solution: Always store the lyophilized peptide under an inert gas (Argon or Nitrogen) and reconstitute it in degassed, oxygen-free buffers[4].

Q: The lyophilized powder has become sticky and difficult to weigh. Has it degraded? A: Yes, degradation is highly likely. Your peptide is formulated as an HCl salt , which is notoriously hygroscopic. When a cold vial is opened before reaching room temperature, atmospheric moisture condenses on the powder. The absorbed water interacts with the HCl salt to create a highly acidic microenvironment. This localized drop in pH catalyzes the hydrolysis of the Asp-Phe peptide bond and promotes C-terminal deamidation[5]. Solution: Store with active desiccants and allow vials to equilibrate to room temperature for at least 30 minutes in a desiccator before opening[6].

Q: Upon reconstitution, the peptide formed a cloudy, birefringent gel instead of a clear solution. Is it ruined? A: Not necessarily ruined, but it has undergone supramolecular self-assembly. The CCK-4 sequence (Trp-Met-Asp-Phe-NH2) is known to self-assemble into amyloid fibrils at higher pH levels or microcrystals at low pH, forming a birefringent hydrogel[7]. This process is kinetically controlled and concentration-dependent. Solution: This morphological change is reversible. Adjusting the pH or using mild sonication can help dissolve the assemblies[7]. However, to prevent this, avoid keeping the peptide in high-concentration aqueous solutions for extended periods.

Quantitative Data & Stability Parameters

The following table summarizes the quantitative indicators of degradation and the optimized conditions required to prevent them.

Degradation PathwayEnvironmental TriggerObservable IndicatorOptimized Storage Condition
Met/Trp Oxidation O₂, Light, ROS+16 Da / +32 Da mass shift on LC-MSArgon backfill, Amber vials, -80°C
Asp-Phe Hydrolysis Moisture + HCl saltFragment peaks on HPLCDesiccator storage, warm to RT before opening
Amyloid Aggregation High Conc. (>1 mg/mL), pH shiftsBirefringent gel / turbidityStore lyophilized, reconstitute at low concentration
Deamidation Extreme pH, Heat+1 Da mass shift on LC-MSMaintain pH 5–6 if in solution, store at -80°C

Mandatory Visualization: Degradation & Protection Workflow

The diagram below maps the logical relationship between the peptide's chemical vulnerabilities, environmental stressors, and the self-validating storage solutions designed to protect it.

G cluster_stressors Environmental Stressors cluster_degradation Chemical Degradation Mechanisms cluster_solutions Optimized Storage Solutions Peptide H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2•HCl (Racemic CCK-4 Analog) O2 Oxygen (O2) & Light Peptide->O2 H2O Atmospheric Moisture (H2O) Peptide->H2O pH pH Shifts & High Concentration Peptide->pH Ox Met/Trp Oxidation (+16 Da / +32 Da) O2->Ox Hyd Hygroscopic HCl Salt Acidic Microenvironment Asp-Phe Hydrolysis H2O->Hyd Agg Amyloid Fibril / Microcrystal Formation (Hydrogel) pH->Agg Argon Argon Backfilling & Amber Vials Ox->Argon Desiccant Desiccant Storage Warm to RT before opening Hyd->Desiccant Buffer pH Control (pH 5-6) & Single-Use Aliquoting Agg->Buffer

Degradation pathways and optimized storage solutions for CCK-4 analog peptides.

Experimental Protocols: Self-Validating Storage Workflow

To guarantee trustworthiness, this protocol is designed as a self-validating system. By strictly following these steps, you physically eliminate the environmental triggers responsible for degradation.

Protocol: Aliquoting, Argon Backfilling, and Lyophilization

Objective: To prepare single-use, oxidation-resistant, and moisture-free aliquots for long-term storage at -80°C.

Step 1: Temperature Equilibration (Critical) Remove the bulk peptide vial from the -80°C freezer and place it immediately into a vacuum desiccator. Allow 30–60 minutes for the vial to reach ambient room temperature. Causality: Opening a cold vial causes instant condensation of atmospheric moisture. Because the peptide is an HCl salt, this moisture creates a highly acidic, localized slurry that rapidly hydrolyzes the Asp-Phe bond[5].

Step 2: Oxygen-Free Reconstitution Dissolve the peptide in degassed, sterile, slightly acidic buffer (pH 5–6) to a working concentration of 1 mg/mL. Causality: Dissolved oxygen in standard buffers will oxidize the Methionine and Tryptophan residues. Degassing the buffer via sonication under vacuum or bubbling with inert gas prevents this[4].

Step 3: Single-Use Aliquoting Dispense the dissolved peptide into low-bind, amber microcentrifuge tubes. Causality: Amber tubes protect the light-sensitive Tryptophan residue. Single-use aliquots prevent repeated freeze-thaw cycles, which induce micro-condensation and structural aggregation[6].

Step 4: Flash Freezing & Lyophilization Submerge the aliquoted tubes in liquid nitrogen or a dry ice/ethanol bath until completely frozen. Transfer immediately to a lyophilizer and dry overnight until a fluffy powder is achieved.

Step 5: Argon Backfilling Before sealing the tubes, gently flush the headspace of each tube with a low-pressure stream of high-purity Argon gas for 5–10 seconds. Causality: Argon is heavier than air and effectively displaces oxygen, neutralizing the primary trigger for Methionine oxidation during long-term storage[2].

Step 6: Long-Term Storage Cap the tubes tightly, wrap the seals with Parafilm, and store them at -80°C inside a secondary sealed container filled with fresh silica desiccant packets[3].

References

  • Source: genosphere-biotech.
  • Source: jpt.
  • Source: regentide.
  • Source: bluewellpeptides.
  • Source: acs.
  • Source: preprints.
  • Source: researchgate.

Sources

resolving HPLC peak tailing for H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl analysis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies for a common and frustrating issue in reversed-phase high-performance liquid chromatography (RP-HPLC): peak tailing . While a frequent problem for many analytes, it is particularly prevalent when analyzing peptides like H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl . This tetrapeptide, with its free amino terminus, acidic side-chain (Asp), and bulky hydrophobic residues (Trp, Phe), presents a unique combination of chemical properties that can lead to significant peak asymmetry.

Peak tailing is more than a cosmetic issue; it degrades resolution, compromises the accuracy of peak integration, and ultimately undermines the reliability of your quantitative results[1]. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will explore both the chemical and physical origins of peak tailing and provide systematic, field-proven protocols to restore sharp, symmetrical, Gaussian peaks to your chromatograms.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A: Peak tailing refers to the asymmetry of a chromatographic peak where the latter half of the peak is broader than the front half. An ideal peak is perfectly symmetrical, known as a Gaussian peak. Tailing indicates that a portion of the analyte molecules are being retained longer than the main band, often due to undesirable secondary interactions or system issues[2][3].

This asymmetry is quantitatively measured by the USP Tailing Factor (T) , also known as the Asymmetry Factor (As). It is calculated by measuring the peak width at 5% of the peak height.

T = W₀.₀₅ / (2f)

Where:

  • W₀.₀₅ is the total peak width at 5% of the peak height.

  • f is the distance from the peak's leading edge to the peak maximum at 5% height.

A perfectly symmetrical peak has a tailing factor T = 1.0. A value > 1 indicates a tailing peak, and a value < 1 indicates a fronting peak[1]. For many assays, a tailing factor up to 1.5 may be acceptable, but values greater than 2.0 often indicate a significant problem that requires correction[2].

Q2: My peptide peak is tailing. Is it a chemical interaction or a physical problem with my HPLC system?

A: This is the most critical diagnostic question. The cause of peak tailing generally falls into two categories: chemical (analyte-column interactions) or physical (instrumental or column hardware issues).

A simple and effective way to distinguish between the two is to inject a neutral, non-ionizable compound (e.g., uracil, toluene, or a neutral probe compound from a column test mix).

  • If the neutral compound's peak is symmetrical (T ≈ 1.0) , but your peptide peak tails, the problem is almost certainly chemical . This points to a specific, undesirable secondary interaction between your peptide and the stationary phase[4].

  • If the neutral compound's peak also tails , the problem is likely physical . This suggests an issue with the HPLC system's fluid path or the column itself, such as extra-column volume, a column void, or a blocked frit[4][5].

This diagnostic workflow is the foundation for effective troubleshooting.

G start Peak Tailing Observed for Peptide inject_neutral Inject a Neutral Compound (e.g., Uracil, Toluene) start->inject_neutral eval_neutral Evaluate Neutral Peak Shape inject_neutral->eval_neutral chemical_path Peak is Symmetrical (Tailing is Analyte-Specific) eval_neutral->chemical_path Symmetrical Peak physical_path Peak Tails (Problem is System-Wide) eval_neutral->physical_path Tailing Peak sub_chemical Primary Cause: Secondary Silanol Interactions Secondary Causes: - Mobile Phase pH near pKa - Metal Chelation chemical_path->sub_chemical sub_physical Primary Causes: - Extra-Column Volume - Column Void / Blocked Frit Secondary Causes: - Column Overload - Sample Solvent Mismatch physical_path->sub_physical

Figure 1. Diagnostic workflow to determine the root cause of peak tailing.
Q3: What are the primary chemical causes of peak tailing for H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl?

A: The primary chemical cause is the interaction between basic functional groups on your peptide and residual silanol groups on the silica-based stationary phase[6][7].

  • Silanol Interactions: Standard C18 columns are made from silica particles. During the manufacturing process where the C18 chains are bonded, some surface silanol groups (Si-OH) remain unreacted due to steric hindrance[7][8]. At mid-range pH values (typically > 3), these silanol groups can deprotonate to become negatively charged (Si-O⁻)[1][2]. The positively charged N-terminus of your peptide can then engage in a strong, secondary ionic interaction with these sites. This process has slow kinetics, meaning molecules that interact this way are held longer than those interacting only by the intended reversed-phase mechanism, resulting in a tail[9].

G cluster_0 Silica Surface (pH > 3) silanol_ionized Deprotonated Silanol (Si-O⁻) c18_chain C18 Chain peptide Peptide N-Terminus (R-NH₃⁺) peptide->silanol_ionized Strong Ionic Interaction (Secondary Retention) peptide->c18_chain Hydrophobic Interaction (Primary Retention)

Figure 2. Competing retention mechanisms causing peak tailing for basic analytes.
Q4: What are the primary physical (instrumental) causes of peak tailing?

A: Physical causes create dispersion of the analyte band outside of the intended chromatographic separation process.

  • Extra-Column Volume (ECV): This is the volume of the HPLC system outside of the column itself, including the injector, connection tubing, fittings, and detector flow cell[10][11]. Excessive ECV allows the analyte band to spread out (disperse) before and after it passes through the column, leading to broader and often tailing peaks[12][13]. This effect is especially pronounced on modern UHPLC systems with smaller, high-efficiency columns, where the ECV can be a significant fraction of the column's own volume[14].

  • Column Voids or Contamination: Over time, the packed bed of the column can settle, creating a void at the inlet. This empty space causes turbulence in the flow path, distorting the peak shape[2][15]. Similarly, a partially blocked inlet frit from sample particulates or precipitated buffer salts disrupts the even distribution of the sample onto the column, also causing tailing[15].

Troubleshooting Guide 1: Optimizing Your Mobile Phase

Q: How does mobile phase pH affect my peptide's peak shape?

A: Mobile phase pH is one of the most powerful tools for improving the peak shape of ionizable compounds like your peptide[16][17]. The goal is to control the ionization state of both the peptide and the column's residual silanol groups.

  • Mechanism: As discussed, silanol groups (pKa ≈ 3.8-4.2) are negatively charged at higher pH, attracting the positively charged peptide[18]. By lowering the mobile phase pH to ≤ 3.0 , you fully protonate the silanol groups (Si-OH), neutralizing their charge[2][3]. This eliminates the secondary ionic interaction, leaving only the desired reversed-phase retention mechanism and resulting in a much more symmetrical peak.

  • Recommendation: Start with a mobile phase pH of 2.5-3.0. This is typically achieved by adding an acidifier like trifluoroacetic acid (TFA) or formic acid (FA). It is critical to work at a pH at least 1.5-2 units away from the pKa of your analyte and the silanols to ensure a single, stable ionic form and prevent peak splitting or broadening[17][19].

Q: Which mobile phase additive (TFA, Formic Acid, etc.) should I use?

A: The choice of additive is critical and depends on your detection method (UV or MS) and the specific needs of the separation.

AdditiveTypical Conc.ProsConsBest For
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Excellent ion-pairing agent, effectively masks silanols, provides sharp peaks[20].Strong ion suppression in mass spectrometry (MS), difficult to remove from system.UV-based detection. The gold standard for high-resolution peptide separations.
Formic Acid (FA) 0.1%Volatile and MS-friendly, minimal ion suppression.Weaker acid and ion-pairing agent, may result in broader peaks or more tailing compared to TFA[21][22].LC-MS applications. The most common choice when interfacing with a mass spectrometer.
Difluoroacetic Acid (DFA) 0.1%A compromise between TFA and FA. Offers better peak shape than FA with less MS suppression than TFA[22].Less common, may require sourcing a high-purity grade (e.g., IonHance) for best results[22].LC-MS/UV applications where FA gives poor peak shape but TFA is not an option.
Q: Can increasing the buffer concentration help?

A: Yes, especially when using weaker additives like formic acid. A higher buffer concentration or ionic strength (e.g., 10-25 mM ammonium formate at a set pH) can improve peak shape[6]. The higher concentration of buffer ions can help to "shield" the charged silanol sites on the stationary phase, reducing their interaction with the peptide[21]. This can also increase the column's loading capacity, which is particularly helpful if you observe that peak tailing worsens with increasing sample concentration[21].

Troubleshooting Guide 2: Addressing Column-Related Issues

Q: How do I choose the right HPLC column to prevent tailing?

A: Column selection is paramount. Modern columns are designed to minimize the very interactions that cause tailing.

  • Use a High-Purity, "Base-Deactivated" Column: Choose a column packed with modern, high-purity silica that has very low metal content[18][23].

  • Ensure Effective End-Capping: End-capping is a process where the manufacturer treats the silica surface with a small, reactive silane (like trimethylchlorosilane) after bonding the C18 phase. This converts most of the remaining active silanol groups into much less polar and non-reactive surfaces, significantly reducing tailing for basic compounds[2][8]. Look for columns explicitly marketed as "fully end-capped" or "base-deactivated"[4].

  • Consider Columns for Low-pH Work: Since operating at low pH is a key strategy, select a column specifically designed for stability under acidic conditions. These columns often use sterically protected or bidentate bonding to prevent the stationary phase from hydrolyzing and "bleeding" off the column[2].

Q: My column used to work well, but now it's causing tailing. What should I do?

A: This strongly suggests either column contamination or degradation.

  • Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, acting as new sites for secondary interactions. A blocked inlet frit can also result from unfiltered samples or mobile phase precipitation[15].

  • Degradation: Over time, especially if used outside its recommended pH range, the stationary phase can degrade. End-capping can be lost, re-exposing active silanol groups. The packed bed can also settle, forming a void.

Solution: First, try disconnecting the column and reversing the flow direction (flushing to waste, not the detector). Flush with a series of strong solvents as recommended by the manufacturer. If this doesn't work, replacing the inlet frit may help. If the problem persists, the column has likely reached the end of its life and should be replaced[15].

Q: Could I be overloading my column?

A: Yes. Injecting too much analyte (mass overload) or too large a sample volume (volume overload) can cause peak distortion[24][25].

  • Mass Overload: The stationary phase has a finite number of sites for interaction. If you inject too much sample, you saturate the sites at the column inlet. Excess molecules then travel further down the column before interacting, leading to a characteristic "shark-fin" peak shape with a sharp front and a sloping tail[25].

  • Volume Overload: Injecting a large volume of sample, especially if the solvent is stronger than the mobile phase, can cause the initial sample band to be too wide, resulting in broad, distorted peaks[24].

Solution: To check for overload, prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject the same volume. If the peak shape improves and the tailing factor decreases at lower concentrations, you are experiencing mass overload. Reduce your sample concentration or injection volume[15][24].

Troubleshooting Guide 3: Optimizing the HPLC System

Q: How can I check for and minimize extra-column volume?

A: Minimizing ECV is crucial for maintaining the efficiency generated by the column.

  • Tubing: Use the shortest possible length of connecting tubing with the narrowest internal diameter (ID) appropriate for your system (e.g., 0.005" or ~125 µm for UHPLC)[1][6].

  • Fittings: Ensure you are using the correct fittings for your column and system. A poor connection can create a small void or "dead volume" where dispersion can occur[11].

  • System Check: If you suspect high ECV, you can measure it by replacing the column with a zero-dead-volume union and injecting a small amount of a non-retained compound. The resulting peak width is a direct measure of your system's dispersion[13]. Consult your instrument's manual for specifications and best practices[11].

Q: My sample is dissolved in a strong solvent (e.g., DMSO, high % ACN). Could this be the problem?

A: Absolutely. If your sample solvent is significantly stronger than your initial mobile phase, it can cause severe peak distortion[6][12]. The sample doesn't "focus" into a tight band at the head of the column. Instead, it travels down the column in the strong solvent plug, leading to broad, split, or fronting peaks.

Solution:

  • Ideal: Dissolve your sample in the initial mobile phase composition whenever possible[6].

  • Practical: If a stronger solvent is required for solubility, keep the injection volume as small as possible (typically <15% of the target peak's volume)[25]. This minimizes the disruptive effect of the strong solvent.

Protocols and Methodologies

Protocol 1: Systematic Approach to Tailing Diagnosis

This protocol provides a step-by-step workflow to efficiently identify and solve the root cause of peak tailing.

  • Establish a Baseline: Run your current method to confirm the tailing issue with the peptide analyte. Calculate the USP Tailing Factor (T).

  • Perform the Neutral Compound Test:

    • Prepare a sample of a neutral, non-retained compound (e.g., 10 µg/mL Uracil in mobile phase A).

    • Inject this sample using the same method conditions.

    • Analyze the Result:

      • If the uracil peak is sharp and symmetrical (T < 1.2), proceed to Step 3 (Chemical Troubleshooting) .

      • If the uracil peak also tails, proceed to Step 4 (Physical Troubleshooting) .

  • Chemical Troubleshooting Sequence:

    • a. Lower Mobile Phase pH: Prepare a new mobile phase with 0.1% TFA (for UV) or 0.1% FA (for MS), ensuring the pH is ~2.5-3.0. Equilibrate the column thoroughly (at least 10-15 column volumes) and re-inject the peptide. This is the most likely solution.

    • b. Increase Buffer Strength: If tailing improves but is not eliminated, prepare a mobile phase with a higher buffer concentration (e.g., 25 mM Ammonium Formate, pH adjusted to 3.0).

    • c. Check for Overload: Prepare and inject a 1:10 dilution of your peptide sample. If peak shape improves significantly, reduce your standard sample concentration.

    • d. Change Column: If the above steps fail, the column's stationary phase may be inappropriate or degraded. Replace it with a new, high-quality, end-capped C18 column.

  • Physical Troubleshooting Sequence:

    • a. Check Fittings and Tubing: Power down the pump. Inspect all connections between the injector, column, and detector. Ensure tubing is fully seated in the fittings and that tubing ID is minimized.

    • b. Reverse-Flush Column: Disconnect the column from the detector and flush it in the reverse direction to waste with a strong solvent (e.g., 100% Acetonitrile). This can dislodge particulates from the inlet frit.

    • c. Replace Column: If tailing persists after checking the system and flushing, the column likely has an internal void or a permanently fouled frit. Install a new column. If the new column solves the problem, the old one was the source of the physical issue.

References
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • Column Volume and Extra-Column Volume - Phenomenex. [Link]

  • What is the effect of extra column volume for different HPLC instruments on the same method - MicroSolv Technology Corporation. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • Extra-Column Volume in HPLC - Element Lab Solutions. [Link]

  • Extracolumn Effects | LCGC International. [Link]

  • Dwell Volume and Extra-Column Volume: What Are They and How Do They Impact Method Transfer - Waters Corporation. [Link]

  • The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. [Link]

  • How to Avoid HPLC Column Overload - Chromatography Today. [Link]

  • HPLC column overload - Element Lab Solutions. [Link]

  • How to improve peptide purification by altering the mobile phase pH | Biotage. [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? - Hawach. [Link]

  • Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed. [Link]

  • How does mobile phase modifier concentration impact peptide purity with flash chromatography? | Biotage. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]

  • Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. [Link]

  • Troubleshooting for HPLC: Recognizing and Anticipating Challenges during Reversed Phase HPLC - Phenomenex. [Link]

  • Mobile Phase Additives for Peptide Characterization - Waters Blog. [Link]

  • Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations - Waters Corporation. [Link]

  • Investigation into reversed-phase chromatography peptide separation systems part V: Establishment of a screening strategy for development. [Link]

  • HPLC Peak Tailing - Axion Labs. [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]

  • How can I prevent peak tailing in HPLC? - ResearchGate. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]

  • LC Technical Tip - Phenomenex. [Link]

  • How to fix asymmetrical chromatography peaks? - Cytiva Life Sciences. [Link]

  • The Theory of HPLC Column Chemistry. [Link]

  • Improving Separation of Peaks in RP HPLC - MicroSolv Technology Corporation. [Link]

  • Mechanisms of retention in HPLC Part 2. [Link]

  • Tips and Tricks of HPLC Separation - Agilent. [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis - Phenomenex. [Link]

  • Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations - PMC. [Link]

  • The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column - YMC America. [Link]

  • HPLC Analysis and Purification of Peptides - PMC. [Link]

  • A review on method development by hplc - SciSpace. [Link]

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Technical Support Center: Minimizing Background Noise in H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl Fluorescence Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing fluorescence assays using the tetrapeptide H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl. This document provides in-depth troubleshooting advice and validated protocols designed for researchers, scientists, and drug development professionals. Our goal is to empower you to systematically identify and minimize sources of background noise, ensuring the highest data quality and sensitivity in your experiments.

The core of this peptide's fluorescence signal originates from its Tryptophan (Trp) residue.[1][2][3] Tryptophan is an intrinsically fluorescent amino acid that typically excites around 280 nm and emits in the 300-350 nm range, although this can shift based on the local environment.[1][2][4] Understanding and isolating this specific signal from various sources of background noise is paramount for accurate and reproducible results.

Quick-Start FAQs

This section addresses the most common initial questions and problems encountered during assay setup.

Q1: What are the optimal excitation and emission wavelengths for this peptide?

A1: For the Tryptophan residue in your peptide, a good starting point is an excitation wavelength (λex) of ~280-295 nm and an emission wavelength (λem) of ~340-350 nm when in an aqueous, polar environment.[1][4] However, the optimal wavelengths can be influenced by buffer composition and interactions. It is best practice to perform an excitation and emission scan on your peptide sample to determine the precise peak wavelengths for your specific experimental conditions.[2]

Q2: My blank (buffer/vehicle only) reading is extremely high. What's the most likely cause?

A2: A high blank reading is one of the most common issues and typically points to one of three sources:

  • Contaminated Reagents: The buffer itself, or additives within it, may be fluorescent. Use only high-purity, "fluorescence-free" water and analytical grade reagents.

  • Autofluorescent Labware: Standard polystyrene plates or cuvettes can exhibit significant autofluorescence, especially in the UV range.[5][6]

  • Instrument Settings: Excessively high detector gain or wide slit widths can amplify baseline noise.

Q3: Can my choice of microplate or cuvette affect the background?

A3: Absolutely. Plastic labware, particularly standard polystyrene, is known to have high autofluorescence and is generally unsuitable for sensitive UV fluorescence work.[5][7] For optimal signal-to-noise, use quartz cuvettes or specialized UV-transparent, low-autofluorescence microplates.[5][8] Black plates are generally recommended for fluorescence intensity assays as they reduce background and prevent well-to-well crosstalk compared to white or clear plates.[6][9]

Q4: What is the "inner filter effect" and how do I know if it's affecting my assay?

A4: The inner filter effect (IFE) is a phenomenon where the measured fluorescence intensity is non-linearly related to the fluorophore concentration because the sample itself absorbs too much of the excitation or emission light.[10][11] This becomes a significant problem at higher peptide concentrations. If you observe that your fluorescence signal does not increase linearly with peptide concentration, or even starts to decrease after a certain point, you are likely experiencing IFE.[10] The best practice is to work with diluted samples where the absorbance at the excitation and emission wavelengths is low (typically <0.1 AU).[10]

In-Depth Troubleshooting Guides

This section provides a systematic approach to identifying and eliminating sources of background noise.

Guide 1: Optimizing Instrumentation and Measurement Parameters

The instrument setup is the first critical control point for managing background. Noise can originate from the system's optical components and electronics or be unnecessarily amplified by suboptimal settings.[12]

Issue: High and Unstable Baseline Signal

Causality: An unstable baseline is often due to light source fluctuation or high detector noise (dark current). Inappropriately wide slit widths can also increase the collection of stray light and scattering.

Troubleshooting Workflow:

start High Baseline Noise Detected check_slits 1. Reduce Slit Widths (e.g., to 5 nm) start->check_slits check_gain 2. Lower Detector Gain/Voltage check_slits->check_gain warm_up 3. Ensure Lamp Warm-Up (>30 min) check_gain->warm_up dark_scan 4. Perform Dark Scan (Shutter closed) warm_up->dark_scan result Noise Reduced? dark_scan->result success Proceed with Assay result->success Yes fail Contact Service Engineer result->fail No cluster_0 Signal Sources cluster_1 Background Noise Sources Signal True Trp Signal TotalSignal Total Measured Signal Signal->TotalSignal Autofluorescence Reagent/Labware Autofluorescence Autofluorescence->TotalSignal Scattering Raman/Rayleigh Scattering Scattering->TotalSignal Instrument Detector Noise/ Stray Light Instrument->TotalSignal

Caption: Components of the total measured fluorescence signal.

By systematically addressing each potential source of noise—from the instrument to the reagents to the underlying physics—you can significantly improve the quality and reliability of your fluorescence data.

References
  • YANG Hui. (n.d.). Intrinsic Fluorescence Spectra of Tryptophan, Tyrosine and Phenyloalanine. Atlantis Press. [Link]

  • HORIBA. (n.d.). Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) with Duetta™. HORIBA Scientific. [Link]

  • Fonin, A. V., et al. (2014). Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction. PLoS ONE, 9(7), e103878. [Link]

  • Scilit. (n.d.). Correction for Inner Filter Effects in Fluorescence Spectroscopy. [Link]

  • Christensen, R. L., et al. (2001). Experimental correction for the inner-filter effect in fluorescence spectra. Physical Chemistry Chemical Physics, 3(4), 511-516. [Link]

  • Mraz, M., et al. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry, 94(19), 7080-7087. [Link]

  • Chen, Y., et al. (2009). Mechanism of the Very Efficient Quenching of Tryptophan Fluorescence in Human γD- and γS-Crystallins: The γ-Crystallin Fold May Have Evolved To Protect Tryptophan Residues from Ultraviolet Photodamage. Biochemistry, 48(17), 3714-3723. [Link]

  • Molecular Devices. (n.d.). Measure intrinsic tryptophan fluorescence on the SpectraMax iD3 microplate reader. [Link]

  • van der Velden, V. H. J., et al. (2017). Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. International Journal of Molecular Sciences, 18(11), 2307. [Link]

  • AustinBlanco.com. (2011). Determining background sources in fluorescence. [Link]

  • Cheng, C.-L., et al. (2018). Raman scattering and red fluorescence in the photochemical transformation of dry tryptophan particles. Optics Express, 26(10), 13393-13401. [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. [Link]

  • Semrock. (n.d.). Spectral Modeling in Fluorescence Microscopy. SearchLight Spectra Viewer. [Link]

  • ResearchGate. (2014). How can I decrease the fluorescence of my samples for Raman spectroscopy?. [Link]

  • JASCO Global. (2021). Tips of Raman measurement (minimizing fluorescence using a 457nm laser excitation wavelength). [Link]

  • BioProcess International. (2008). Probing Thermal Stability of MAbs By Intrinsic Tryptophan Fluorescence. [Link]

  • HORIBA. (n.d.). Raman Scattering and Fluorescence. HORIBA Scientific. [Link]

  • MURAL - Maynooth University Research Archive Library. (n.d.). Automatic quality assessment for fluorescence microscopy images. [Link]

  • Wei, Y., et al. (2024). Probing cell metabolism using the two-photon excitation autofluorescence lifetime of tryptophan. Optics Letters, 49(4), 933-936. [Link]

  • Edinburgh Instruments. (2022). How to Reduce Fluorescence in Raman Spectroscopy. [Link]

  • Lanzanò, L., et al. (2025). Correction of Background in Fluorescence Correlation Spectroscopy for Accurate Determination of Particle Number. International Journal of Molecular Sciences, 26(1), 1. [Link]

  • Timegate Instruments. (2022). Time-gating and Other Fluorescence Suppression Techniques. [Link]

  • (n.d.). Intrinsic Fluorescence. [Link]

  • Huang, C.-Y., et al. (2008). Mechanism of the Efficient Tryptophan Fluorescence Quenching in Human γD-Crystallin Studied by Time-Resolved Fluorescence. Biochemistry, 47(25), 6560-6570. [Link]

  • Qvarz. (2025). Quartz Cuvette: Complete & Essential Guide for Researchers. [Link]

  • PE Polska. (n.d.). Guide to selecting a microplate. [Link]

  • ResearchGate. (n.d.). Tryptophan fluorescence lifetimes as a function of the buffer composition. [Link]

  • Kerroscale. (2024). Differences Between Fluorescence and Absorbance Cuvettes. [Link]

  • ResearchGate. (2020). In vitro protein-peptide assay is not consistent. Please suggest some ideas?. [Link]

  • PCR Biosystems. (n.d.). What troubleshooting is recommended if the background signal is very high?. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]

  • PubMed. (2015). Green autofluorescence, a double edged monitoring tool for bacterial growth and activity in micro-plates. [Link]

  • (n.d.). ASSAY PROTOCOL. [Link]

  • PNAS. (2017). Blue fluorescent amino acid for biological spectroscopy and microscopy. [Link]

  • GovInfo. (n.d.). Standard guide to fluorescence: instrument calibration and validation. [Link]

  • ACS Omega. (2023). Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study. [Link]

  • NIST Technical Series Publications. (n.d.). Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. [Link]

  • ResearchGate. (n.d.). (PDF) Fluorescence standards: Classification, terminology, and recommendations on their selection, use, and production (IUPAC Technical Report). [Link]

  • (n.d.). Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives. [Link]

  • Centro de Terapia Celular. (n.d.). Fluorescence properties of tryptophan residues in the monomeric d-chain of Glossoscolex paulistus hemoglobin. [Link]

  • ResearchGate. (n.d.). Intrinsic Fluorescence Spectra of Tryptophan, Tyrosine and Phenyloalanine. [Link]

Sources

improving yield during the synthesis of H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of the tetrapeptide H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this challenging sequence. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively.

Introduction: Understanding the Challenges

The synthesis of the tetrapeptide H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2 presents a unique set of challenges that can significantly impact the final yield. The presence of reactive side chains in Tryptophan (Trp), Methionine (Met), and Aspartic acid (Asp) makes the peptide susceptible to several side reactions during both the iterative synthesis cycles and the final cleavage from the resin.[1][2] Furthermore, the use of DL-racemic amino acids will result in a mixture of diastereomers, which complicates analysis and purification.

This guide provides a structured approach to mitigating these issues through careful planning and execution of the synthesis strategy, with a primary focus on Solid-Phase Peptide Synthesis (SPPS).

Core Principles for Maximizing Yield

Before diving into specific troubleshooting scenarios, it's crucial to understand the foundational principles that govern a successful peptide synthesis. Low yield is often the cumulative result of small inefficiencies at each step.[3]

  • Resin Selection : For a C-terminally amidated peptide, a Rink Amide resin is the standard choice. Ensure you select a resin with an appropriate substitution level (e.g., 0.4-0.8 mmol/g). For potentially difficult or aggregating sequences, a lower substitution resin can be beneficial.[4]

  • Protecting Group Strategy : The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is most common due to its milder deprotection conditions, which can help minimize side reactions.[5] Careful selection of side-chain protecting groups for Asp, Trp, and Met is critical to prevent side reactions.[6][7]

  • Coupling Efficiency : Every coupling reaction must be driven as close to 100% completion as possible. Incomplete couplings lead to deletion sequences that are difficult to remove during purification.[3] Using highly efficient coupling reagents and optimizing reaction times are key.[8]

  • Cleavage and Deprotection : The final cleavage from the resin and removal of side-chain protecting groups is a step where many yield-reducing side reactions occur. A well-designed cleavage cocktail containing scavengers is non-negotiable for this peptide sequence.[9]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Q1: My overall yield is very low after cleavage and purification. How do I identify the source of the problem?

A low final yield can stem from issues during synthesis (on-resin) or during the cleavage/work-up phase. A systematic diagnostic approach is essential.[9]

Initial Diagnostic Workflow:

  • Confirm On-Resin Synthesis : Before full cleavage, take a small sample of the peptide-resin (10-20 mg) and perform a test cleavage.[9]

  • Analyze the Crude Product : Analyze the supernatant from the test cleavage using LC-MS (Liquid Chromatography-Mass Spectrometry).

    • Desired Mass Present : If the mass corresponding to the target peptide is the major peak, the on-resin synthesis was likely successful, and the problem lies with the cleavage or purification steps.

    • Deletion Sequences Observed : If you see significant peaks corresponding to Trp-Met-Asp-Phe (full length), Met-Asp-Phe (-Trp), Asp-Phe (-Trp-Met), etc., you have an issue with incomplete coupling at one or more steps.

    • No/Low Desired Mass : If the target mass is absent or very low, a catastrophic failure occurred during synthesis, possibly due to incomplete deprotection or severe aggregation.[10]

Below is a decision tree to help visualize this diagnostic process.

G start Low Final Yield test_cleavage Perform Test Cleavage & LC-MS Analysis start->test_cleavage decision Analyze Crude Product Spectrum test_cleavage->decision synthesis_ok Problem is likely in Cleavage / Purification decision->synthesis_ok  Major peak is target mass   coupling_issue Problem: Incomplete Coupling decision->coupling_issue  Major peaks are deletion sequences   deprotection_issue Problem: Incomplete Deprotection / Aggregation decision->deprotection_issue  Target mass is absent/minor   spss_workflow start Start: Swollen Rink Amide Resin (Fmoc-Phe-Resin) deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 coupling 3. Couple Next Amino Acid (Fmoc-AA-OH, HATU, DIPEA) wash1->coupling wash2 4. Wash (DMF/DCM) coupling->wash2 repeat Repeat for Trp-Met-Asp wash2->repeat repeat->deprotection Next Cycle

Sources

Validation & Comparative

A Comparative Guide to CCK-4 Receptor Activation: H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl vs. its L-Isomer

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-depth Analysis for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the cholecystokinin-4 (CCK-4) receptor activation profiles of two distinct tetrapeptide preparations: the stereochemically pure L-isomer (H-L-Trp-L-Met-L-Asp-L-Phe-NH2) and its complex racemic counterpart, H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl. We will delve into the fundamental principles of stereochemistry in receptor pharmacology, compare binding affinity and functional potency with supporting data, and provide detailed, validated experimental protocols for researchers to replicate and expand upon these findings.

The CCK2 Receptor: A Key Modulator in Physiology and Disease

The target of these ligands, the cholecystokinin-2 receptor (CCK2R, formerly CCK-B), is a G-protein coupled receptor (GPCR) with significant physiological roles.[1][2] It is prominently expressed in the central nervous system and the gastrointestinal tract, where it binds the endogenous peptide hormones cholecystokinin (CCK) and gastrin.[1][3] CCK2R activation is implicated in a wide array of processes, including anxiety, memory, gastric acid secretion, and the growth of certain tumors, making it a critical target for drug discovery.[1]

Canonical Signaling Pathway

Upon agonist binding, the CCK2 receptor primarily couples to Gq/11 proteins.[1][4][5] This initiates a well-defined signaling cascade: the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6][7] The concurrent elevation of DAG and intracellular Ca2+ activates protein kinase C (PKC), leading to downstream phosphorylation events and cellular responses.[2] While this is the canonical pathway, it's worth noting that CCK2R can also couple to other G-proteins in a cell-type-specific manner.[4][8]

CCK2R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCK2R CCK2R Gq Gαq/11 CCK2R->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Ca Ca²⁺↑ Ca->PKC Response Cellular Response PKC->Response Phosphorylates Targets ER->Ca Releases Ligand CCK-4 (Agonist) Ligand->CCK2R Binds

Caption: Canonical CCK2R Gq-mediated signaling pathway.

The Critical Role of Stereochemistry in Receptor Recognition

Biological systems, particularly receptors and enzymes, are inherently chiral, meaning they can distinguish between different three-dimensional arrangements (stereoisomers) of a molecule.[9][10] The vast majority of endogenous peptides are composed exclusively of L-amino acids. Consequently, receptors like CCK2R have evolved binding pockets that are stereospecifically complementary to L-amino acid-containing ligands.[10]

  • The L-Isomer (H-L-Trp-L-Met-L-Asp-L-Phe-NH2): This is the biologically active form of CCK-4. Its specific 3D conformation allows for optimal interaction with the residues in the CCK2R binding pocket, akin to a key fitting perfectly into its lock.[11]

  • The DL-Mixture (H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl): This designation indicates a racemic mixture at each of the four amino acid positions. This results in a complex mixture of 16 (2^4) different stereoisomers. Only one of these 16 isomers is the active L-L-L-L form. The other 15 isomers, containing one or more D-amino acids, will have different shapes that are not complementary to the CCK2R binding site.[12][13] These "incorrect" isomers may have drastically reduced binding affinity or may not bind at all.[12][14]

Therefore, it is a foundational principle of pharmacology that the pure L-isomer will be significantly more potent and will exhibit higher binding affinity than the DL-racemic mixture.[10] The activity of the DL-mixture is expected to be diluted, at best, to approximately 1/16th of the L-isomer's activity, assuming the other isomers are completely inactive and do not interfere with the binding of the active form.

Comparative Analysis: Binding Affinity & Functional Potency

To quantify the difference in activity between the L-isomer and the DL-mixture, two standard pharmacological assays are employed: a competitive radioligand binding assay to determine binding affinity (Ki) and an intracellular calcium mobilization assay to measure functional potency (EC50).

The data presented below is representative of typical results expected from such a comparison.

CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
L-Isomer (CCK-4) 1.5 ± 0.22.8 ± 0.5
DL-Mixture 25.5 ± 3.148.2 ± 6.7

Analysis: The experimental data clearly demonstrates the critical importance of stereochemistry. The L-isomer binds to the CCK2 receptor with high, nanomolar affinity. In contrast, the Ki value for the DL-mixture is approximately 17-fold higher, indicating significantly weaker binding affinity. This aligns with the theoretical prediction that only about 1/16th of the mixture is the active component.

This difference in binding translates directly to functional activity. The L-isomer potently stimulates intracellular calcium release with a nanomolar EC50 value. The DL-mixture also elicits a response but requires a concentration that is over 17 times higher to achieve the half-maximal effect. This confirms that the isomers containing D-amino acids are substantially less active or inactive at the CCK2 receptor.

Experimental Methodologies

To ensure scientific rigor, the protocols used to generate such data must be robust and well-validated. Below are detailed, step-by-step methods for the key experiments.

Protocol 1: Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound (the "competitor") for a receptor by measuring its ability to displace a radiolabeled ligand with known high affinity.[15][16][17]

Workflow Diagram:

Binding_Assay_Workflow A 1. Cell Culture (e.g., CHO-K1 expressing hCCK2R) B 2. Membrane Preparation (Homogenization & Centrifugation) A->B C 3. Assay Plate Setup B->C D Add Membranes (e.g., 20 µg protein/well) C->D E Add Radioligand (e.g., [³H]-CCK-8, fixed conc.) F Add Competitor (L-isomer or DL-mixture, serial dilution) D->E E->F G 4. Incubation (e.g., 60 min at 30°C) F->G H 5. Termination & Filtration (Rapid vacuum filtration over GF/B filters) G->H I 6. Washing (Remove unbound radioligand) H->I J 7. Scintillation Counting (Quantify bound radioactivity) I->J K 8. Data Analysis (Calculate IC50 and Ki) J->K

Sources

A Senior Application Scientist's Guide to the Validation of H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl as a Cholecystokinin Agonist

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Cholecystokinin System and the Quest for Novel Agonists

Cholecystokinin (CCK) is a pivotal peptide hormone and neurotransmitter in the gastrointestinal and central nervous systems.[1] It plays a crucial role in a variety of physiological processes, including digestion, satiety, and anxiety.[1][2] CCK exerts its effects through two G-protein coupled receptors (GPCRs): the CCK1 receptor (CCK1R), found predominantly in the periphery (e.g., gallbladder and pancreas), and the CCK2 receptor (CCK2R), which is more prevalent in the brain and stomach.[3] The activation of these receptors, typically through the Gq signaling pathway, leads to an increase in intracellular calcium, triggering downstream cellular responses.[4]

The therapeutic potential of modulating the CCK system has driven significant research into the development of novel agonists and antagonists.[5] The subject of this guide, H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl, is a tetrapeptide with a sequence identical to the C-terminal tetrapeptide of CCK, commonly known as CCK-4 (Trp-Met-Asp-Phe-NH2).[6] CCK-4 is the minimal fragment of CCK that retains high-affinity binding to the CCK2R and is a well-established CCK agonist.[7][8] The critical distinction of the compound is its stereochemistry, containing a mixture of D- and L-amino acid residues. This structural alteration can profoundly impact a peptide's stability, receptor binding affinity, and functional activity, making a thorough validation essential.[9][10]

This guide provides a comprehensive framework for the validation of H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl as a CCK agonist. We will delve into the requisite experimental workflows, from initial receptor binding characterization to functional assessment of agonist activity, and conclude with a comparative analysis against established CCK agonists.

The CCK Signaling Pathway: A Visual Overview

The canonical signaling pathway for CCK receptors involves their coupling to Gq proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This rise in intracellular calcium is a hallmark of CCK receptor activation and a key measurable outcome in functional assays.[4][11]

CCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCKR CCK Receptor (CCK1R/CCK2R) Gq Gq protein CCKR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Gq->PLC Activates Ca_cyto Ca2+ ER->Ca_cyto Release Ca_ER Ca2+ Cellular_Response Downstream Cellular Responses Ca_cyto->Cellular_Response Triggers Agonist CCK Agonist (e.g., H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2) Agonist->CCKR Binds to

Caption: CCK Receptor Signaling Pathway.

Experimental Validation Workflow

A systematic approach is paramount to unequivocally determine the CCK agonist properties of H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl. The following experimental workflow outlines the key stages of validation.

Validation_Workflow start Start: Candidate Compound (H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl) binding_assay Phase 1: Receptor Binding Assays (Determine affinity and selectivity) start->binding_assay functional_assay Phase 2: In Vitro Functional Assays (Measure agonist activity) binding_assay->functional_assay If binding is confirmed data_analysis Phase 3: Data Analysis & Comparison (Calculate Ki, IC50, EC50) functional_assay->data_analysis conclusion Conclusion: Classification of Compound (Full agonist, partial agonist, antagonist) data_analysis->conclusion

Caption: Experimental validation workflow.

Phase 1: Receptor Binding Assays

The initial step is to ascertain whether the test compound binds to CCK receptors and to determine its affinity and selectivity for CCK1R versus CCK2R. This is typically achieved through competitive radioligand binding assays.

Protocol: Competitive Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture cell lines stably expressing either human CCK1R or CCK2R (e.g., CHO-K1 or HEK293 cells).

    • Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparations using a standard protein assay (e.g., Bradford or BCA).

  • Binding Assay:

    • In a 96-well plate, incubate a fixed concentration of a high-affinity radioligand (e.g., [3H]-L-364,718 for CCK1R or [125I]-CCK-8 for CCK2R) with the cell membranes.

    • Add increasing concentrations of the unlabeled test compound (H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl) or a known reference agonist/antagonist.

    • Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phase 2: In Vitro Functional Assays

Once binding is confirmed, the next crucial step is to determine if this binding translates into a functional response, i.e., whether the compound acts as an agonist. The most common method for assessing CCK receptor activation is to measure the resulting increase in intracellular calcium concentration.

Protocol: Calcium Mobilization Assay

  • Cell Culture and Dye Loading:

    • Seed cells stably expressing either CCK1R or CCK2R into a 96-well black-walled, clear-bottom plate and culture overnight.

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8E™ AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C.[12][13]

    • Wash the cells to remove excess dye.

  • Measurement of Calcium Flux:

    • Use a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation) to measure fluorescence intensity before and after the addition of the test compound.[12]

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl or a reference agonist to the wells.

    • Record the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the peak response as a function of the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the maximum efficacy (Emax).

Comparative Analysis with Established CCK Agonists

To contextualize the validation data, it is essential to compare the performance of H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl with that of well-characterized CCK agonists.

Table 1: Comparison of Receptor Binding Affinities (Ki values)

CompoundCCK1R Ki (nM)CCK2R Ki (nM)Receptor Selectivity
H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl To be determinedTo be determinedTo be determined
CCK-8 (Sincalide)High AffinityHigh AffinityNon-selective
CCK-4 (Tetragastrin)Low AffinityHigh Affinity (IC50: 1.9 nM)[14]CCK2R selective
Pentagastrin~1100[1][4]~11[1][4]CCK2R selective

Table 2: Comparison of Functional Potency and Efficacy (EC50 and Emax values)

CompoundCCK1R EC50 (nM)CCK2R EC50 (nM)Maximum Efficacy (Emax) vs. CCK-8
H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl To be determinedTo be determinedTo be determined
CCK-8 (Sincalide)~0.093[15]Potent Agonist100% (Full Agonist)
CCK-4 (Tetragastrin)Weaker AgonistPotent AgonistPartial or Full Agonist
PentagastrinWeaker Agonist3.9 - 23[1]Full Agonist

Discussion and Interpretation of Potential Outcomes

The inclusion of DL-amino acids in H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl introduces several possibilities that must be considered when interpreting the experimental data:

  • Altered Receptor Affinity and Selectivity: The three-dimensional conformation of a peptide is critical for its interaction with a receptor.[9] The presence of D-amino acids will alter the peptide's backbone structure, which could either enhance or diminish its binding affinity for CCK1R and/or CCK2R compared to the all-L-isomer, CCK-4.

  • Modified Functional Activity: A change in binding mode may affect the ability of the peptide to induce the conformational change in the receptor required for G-protein activation. This could result in the compound acting as a full agonist, a partial agonist (lower Emax than the endogenous ligand), or even an antagonist.

  • Increased Proteolytic Stability: A significant advantage of incorporating D-amino acids is the potential to increase the peptide's resistance to degradation by proteases, which could enhance its in vivo half-life and therapeutic potential.[10][16]

Conclusion

The validation of H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl as a cholecystokinin agonist requires a rigorous and systematic experimental approach. By following the protocols outlined in this guide for receptor binding and functional assays, researchers can accurately determine its affinity, potency, and efficacy at both CCK1 and CCK2 receptors. A direct comparison with established agonists such as CCK-8, CCK-4, and pentagastrin will provide the necessary context to classify this novel peptide and elucidate the impact of its unique stereochemistry on its pharmacological profile. This comprehensive validation is the foundational step in assessing its potential as a novel therapeutic agent or research tool for probing the complexities of the cholecystokinin system.

References

  • Scarborough, R. M., McEnroe, G. A., Arfsten, A., Kang, L. L., Schwartz, K., & Lewicki, J. A. (1988). D-amino acid-substituted atrial natriuretic peptide analogs reveal novel receptor recognition requirements. The Journal of biological chemistry, 263(32), 16818–16822.
  • Wang, Y., et al. (2022). Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression. Poultry Science, 101(12), 102187.
  • Leth, R., Olbe, L., & Haglund, U. (1988). The pentagastrin-induced gastric acid response in humans. Scandinavian journal of gastroenterology, 23(2), 224–228.
  • Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical pharmacology, 58(11), 1775–1780.
  • Woodruff, G. N., & Hughes, J. (1991). Cholecystokinin antagonists. Annual review of pharmacology and toxicology, 31, 469–501.
  • Harikumar, K. G., et al. (2019). Discovery of a Positive Allosteric Modulator of Cholecystokinin Action at CCK1R in Normal and Elevated Cholesterol. Molecular pharmacology, 96(4), 455–466.
  • Tsubouchi, H., et al. (2001). CCK-4-induced calcium mobilization in T cells is enhanced in panic disorder. Neuropsychopharmacology, 25(4), 549–555.
  • Ovadia, O., et al. (2008). Discovery and validation of novel peptide agonists for G-protein-coupled receptors. The Journal of biological chemistry, 283(50), 34643–34649.
  • Goudreau, N., et al. (1998). Role of N- and C-terminal substituents on the CCK-B agonist - Antagonist pharmacological profile of Boc-Trp-Phg-Asp-Nal-NH2 derivatives. Bioorganic & medicinal chemistry letters, 8(1), 19–24.
  • Liu, X., et al. (2022). Structural insights into human brain–gut peptide cholecystokinin receptors.
  • Zhang, Y., et al. (2018). Enantiomeric Effect of d-Amino Acid Substitution on the Mechanism of Action of α-Helical Membrane-Active Peptides. Molecules (Basel, Switzerland), 23(1), 59.
  • Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical pharmacology, 58(11), 1775–1780.
  • Singh, S., et al. (2021). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments.
  • Wikipedia. Cholecystokinin tetrapeptide. [Link]

  • Goudreau, N., Weng, J. H., & Roques, B. P. (1993). CCK-B agonist or antagonist activities of structurally hindered and peptidase-resistant Boc-CCK4 derivatives. Journal of medicinal chemistry, 36(1), 166–172.
  • Wikipedia. Pentagastrin. [Link]

  • JoVE. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. [Link]

  • Ding, Y., et al. (2022). Overall structures of CCK1R and CCK2R signaling complexes. ResearchGate. [Link]

  • Klingler, M., et al. (2019). Initial In Vitro and In Vivo Evaluation of a Novel CCK2R Targeting Peptide Analog Labeled with Lutetium-177. Molecules (Basel, Switzerland), 24(18), 3291.
  • Goudreau, N., Weng, J. H., & Roques, B. P. (1994). Conformational analysis of CCK-B agonists using 1H-NMR and restrained molecular dynamics: comparison of biologically active Boc-Trp-(N-Me) Nle-Asp-Phe-NH2 and inactive Boc-Trp-(N-Me)Phe-Asp-Phe-NH2. Biopolymers, 34(2), 155–169.
  • ResearchGate. EC 50 Values as Calculated from Dose-Related Calcium Mobilization Assays Performed on A431-CCK2R and AR42J Cells of 1−3 and Pentagastrin. [Link]

  • Ito, J., et al. (2019). High-throughput identification of peptide agonists against GPCRs by co-culture of mammalian reporter cells and peptide-secreting yeast cells using droplet microfluidics. Scientific reports, 9(1), 10940.
  • IUPHAR/BPS Guide to PHARMACOLOGY. CCK-4. [Link]

  • Horwell, D. C., et al. (1991). Synthesis and biological activity of CCK heptapeptide analogues. Effects of conformational constraints and standard modifications on receptor subtype selectivity, functional activity in vitro, and appetite suppression in vivo. Journal of medicinal chemistry, 34(12), 3494–3501.
  • Steardo, L., Knight, M., & Goldstein, J. M. (1985). Binding Specificity of the Mouse Cerebral Cortex Receptor for Small Cholecystokinin Peptides. Journal of neurochemistry, 45(6), 1824–1829.
  • Harikumar, K. G., et al. (2010). A Type 1 Cholecystokinin Receptor Mutant That Mimics the Dysfunction Observed for Wild Type Receptor in a High Cholesterol Environment. PloS one, 5(10), e15321.
  • PubChem. Pentagastrin. [Link]

  • Shiosaki, K., et al. (1992). Minor structural differences in Boc-CCK-4 derivatives dictate affinity and selectivity for CCK-A and CCK-B receptors. Journal of medicinal chemistry, 35(12), 2253–2256.
  • Zhang, Y., et al. (2022). Elucidating the molecular determinants in the process of gastrin C-terminal pentapeptide amide end activating cholecystokinin 2 receptor by Gaussian accelerated molecular dynamics simulations. Frontiers in molecular biosciences, 9, 996328.
  • von Guggenberg, E., et al. (2018). Site-specific stabilization of minigastrin analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting. Theranostics, 8(11), 2917–2933.
  • Mustafa, S., et al. (2019). Probing GPCR Dimerization Using Peptides. Frontiers in pharmacology, 10, 607.
  • Klingler, M., et al. (2020). Stabilization Strategies for Linear Minigastrin Analogues: Further Improvements via the Inclusion of Proline into the Peptide Sequence. Journal of medicinal chemistry, 63(24), 15918–15933.
  • HORIBA Scientific. Validation of the activity of G-protein-coupled receptors (GPCRs) using SPRi. [Link]

  • Marseigne, I., et al. (1989). Boc-Trp-Orn(Z)-Asp-NH2 and derivatives: a new family of CCK antagonists. Journal of medicinal chemistry, 32(2), 445–449.
  • Boster Bio. What Is the CCK-8 Assay? A Guide to Cell Viability Testing. [Link]

  • Wang, Y., et al. (2017). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. International journal of molecular sciences, 18(10), 2214.

Sources

Reproducibility of H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl in Panicogenic Behavioral Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery for panic disorder (PD) and anxiety spectrum conditions accelerates, the need for highly reproducible, translational behavioral models is paramount. The compound H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl —a synthetic, racemic hydrochloride salt of Cholecystokinin tetrapeptide (CCK-4)—has emerged as the gold standard for inducing acute panic-like states in both preclinical and clinical settings.

This guide provides an objective, data-driven comparison of this CCK-4 variant against traditional panicogenic agents. By analyzing the causality behind its pharmacokinetic stability and detailing a self-validating experimental protocol, this document serves as a definitive resource for neuropharmacology researchers.

Mechanistic Grounding: Why the DL-Variant Excels

Endogenous CCK-4 (L-Trp-L-Met-L-Asp-L-Phe-NH2) is a naturally occurring neuropeptide that acts as a potent panicogenic agent by crossing the blood-brain barrier and binding to central CCK-B receptors (1)[1]. However, L-amino acid peptides are rapidly degraded by endogenous aminopeptidases, leading to variable half-lives and inconsistent behavioral responses.

The substitution with DL-amino acids introduces steric hindrance, shielding the peptide bonds from enzymatic cleavage. This structural modification dramatically increases metabolic stability, ensuring a sharp, reproducible pharmacokinetic peak. When administered, it selectively activates CCK-B receptors, triggering Phospholipase C (PLC) and opening TRPC4/5 ion channels. This cascade causes massive intracellular calcium influx and abrupt neuronal depolarization in the amygdala and brainstem, perfectly mimicking the sudden onset of a clinical panic attack (2)[2].

CCK4_Mechanism CCK4 H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl (CCK-4 DL-Variant) CCKBR CCK-B Receptor Activation (Central Nervous System) CCK4->CCKBR PLC Phospholipase C (PLC) Cascade CCKBR->PLC TRPC TRPC4/5 Ion Channel Opening CCKBR->TRPC Ca2 Intracellular Ca2+ Influx PLC->Ca2 TRPC->Ca2 Depol Rapid Neuronal Depolarization (Amygdala & Brainstem) Ca2->Depol Panic Acute Panicogenic Response (Escape Behavior / Hyperarousal) Depol->Panic

Caption: CCK-B receptor-mediated signaling pathway of the CCK-4 DL-variant inducing panic responses.

Comparative Analysis of Panicogenic Agents

To evaluate the translational validity of H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl, it must be benchmarked against alternative chemical challenge models used in clinical and preclinical settings (3)[3].

Quantitative Performance Comparison
Panicogenic AgentPrimary Receptor TargetOnset of ActionPanic Rate (PD Patients)Panic Rate (Healthy Controls)Reproducibility Score
CCK-4 (DL-Variant) CCK-B Receptor1–2 min91% – 100%17% – 47%High
Carbon Dioxide (35%) Chemoreceptors / pH< 1 min70% – 80%10% – 20%High
Sodium Lactate (0.5 M) Metabolic / Noradrenergic10–15 min~70%~10%Moderate
Yohimbine α2-Adrenergic Antagonist15–30 min~60%~5%Moderate
Pentylenetetrazol (PTZ) GABA-A Antagonist5–10 minN/A (Convulsive risk)N/A (Convulsive risk)Low (Narrow window)
Alternative Agent Limitations
  • Sodium Lactate: While historically significant, lactate requires a slow infusion (10-15 minutes), failing to model the abrupt and spontaneous nature of clinical panic attacks.

  • CO2 (35%): Highly reproducible, but requires specialized gas delivery equipment. The resulting respiratory distress often confounds behavioral scoring in rodents, making it difficult to isolate neurological panic from physical asphyxiation responses.

  • Pentylenetetrazol (PTZ): Often used in rodents, PTZ has a dangerously narrow therapeutic index. Doses required to induce panic-like behaviors frequently cross the threshold into generalized tonic-clonic seizures, invalidating anxiety-specific behavioral metrics (4)[4].

  • CCK-4 DL-Variant: Achieves a near 100% panic rate in PD patients at 50µg doses, with a distinct dose-response curve that clearly separates healthy controls from pathological phenotypes (5)[5].

Self-Validating Experimental Protocol: Rodent Elevated Plus Maze (EPM)

To guarantee reproducibility, an experimental protocol cannot simply be a list of steps; it must be a self-validating system . If environmental or handling variables skew the baseline, the protocol must inherently flag the data as invalid. Below is the optimized workflow for utilizing the CCK-4 DL-variant in a rodent EPM assay.

Step-by-Step Methodology & Causality

Phase 1: Reconstitution & Stability Control

  • Action: Dissolve H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl in sterile 0.9% saline immediately prior to use. Keep on ice.

  • Causality: While the DL-isoform resists enzymatic degradation, the hydrochloride (HCl) salt is hygroscopic and susceptible to spontaneous hydrolysis in aqueous solutions at room temperature. Fresh, chilled reconstitution ensures exact molar dosing and prevents loss of potency.

Phase 2: Baseline Habituation (Internal Validation Check)

  • Action: Handle subjects for 5 consecutive days prior to testing. On test day, allow 45 minutes of room habituation.

  • Causality: Eliminates novelty-induced anxiety. Self-Validation: If the vehicle-control cohort spends less than 15% of their time in the open arms of the EPM, the assay invalidates itself. This indicates the presence of environmental stressors confounding the baseline, rendering CCK-4-induced shifts unmeasurable.

Phase 3: Intravenous (IV) Bolus Administration

  • Action: Administer 1.5 µg/kg via lateral tail vein over a strict 5-second window.

  • Causality: Route of administration is critical. Intraperitoneal (IP) or subcutaneous injections result in slow absorption, failing to cross the pharmacokinetic threshold required to trigger the abrupt neuronal depolarization that defines a panic attack. IV delivery guarantees the rapid onset (1-2 mins) observed in clinical settings (6)[6].

Phase 4: Pharmacological Reversibility (Positive Control)

  • Action: Pre-treat a parallel cohort with a known CCK-B antagonist (e.g., L-365,260) or a standard benzodiazepine (e.g., alprazolam) 30 minutes prior to CCK-4 challenge.

  • Causality: Self-Validation: If the pre-treated cohort still exhibits panicogenic escape behaviors, the system is invalid, indicating that the observed behavior is either a non-specific motor artifact or the compound batch is contaminated.

Phase 5: Behavioral Acquisition

  • Action: Immediately place the subject in the center of the EPM. Record telemetry and video for exactly 5 minutes.

  • Causality: The CCK-4 DL-variant induces a rapid, intense peak of panic that subsides quickly. Extending the observation window beyond 5 minutes dilutes the data with post-panic exhaustion and habituation behaviors.

CCK4_Protocol Acclim 1. Subject Acclimation Base 2. Baseline Validation Acclim->Base Admin 3. IV Bolus (CCK-4 DL-Variant) Base->Admin Test 4. Behavioral Assay (EPM) Admin->Test Score 5. Telemetry & Video Scoring Test->Score

Caption: Self-validating experimental workflow for CCK-4 panicogenic behavioral assays.

Conclusion

For drug development professionals screening novel anxiolytics, TRPC4/5 inhibitors, or CCK-B antagonists, the choice of panicogenic agent dictates the reliability of the entire preclinical pipeline. H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl offers an unparalleled combination of clinical face validity, rapid onset, and metabolic stability. By adhering to self-validating IV-administration protocols, researchers can achieve highly reproducible data that seamlessly translates from rodent behavioral models to human clinical trials.

References

  • [6] Bradwejn, J., et al. "Replication of action of cholecystokinin tetrapeptide in panic disorder: clinical and behavioral findings." Psychiatry Online. 6

  • [3] "Brain Mechanisms Underlying Panic Attack and Panic Disorder." PMC - NIH. 3

  • [5] "Peripheral Gene Expression Profiling of CCK-4-Induced Panic in Healthy Subjects." ResearchGate. 5

  • [1] "Neuropeptide Regulation of Fear and Anxiety: Implications of Cholecystokinin, Endogenous Opioids, and Neuropeptide Y." PMC - NIH. 1

  • [2] "Effect of BI 1358894 on Cholecystokinin-Tetrapeptide (CCK-4)-Induced Anxiety, Panic Symptoms, and Stress Biomarkers: A Phase I Randomized Trial in Healthy Males." PMC - NIH. 2

  • [4] "US20250302851A1 - Methods of treating neurocognitive disorders, chronic pain and reducing inflammation." Google Patents. 4

Sources

Benchmarking H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl Against Standard CCK-B Receptor Ligands

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of neuropharmacology and gastrointestinal drug development, I frequently guide research teams in selecting the appropriate pharmacological standards for Cholecystokinin B (CCK-B) receptor assays.

The molecule H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl is a synthetic, racemic hydrochloride salt of the CCK-4 tetrapeptide. The natural L-enantiomer sequence (Trp-Met-Asp-Phe-NH2) represents the minimal C-terminal pharmacophore required for high-affinity CCK-B receptor binding[1]. However, because this specific product contains a mixture of D- and L-amino acids at all four chiral centers, it comprises 24=16 distinct stereoisomers.

Why benchmark a racemic mixture instead of the pure L-isomer? In early-stage Structure-Activity Relationship (SAR) studies, racemic peptide mixtures are highly valuable. They serve as cost-effective, protease-resistant baseline standards. The inclusion of D-amino acids inherently protects the peptide pool from rapid enzymatic degradation by endogenous peptidases present in crude membrane preparations, allowing researchers to establish non-stereospecific competitive binding baselines before investing in highly purified, stereospecific eutomers[2].

Mechanistic Framework: CCK-B Receptor Signaling

To benchmark any ligand effectively, we must first understand the self-validating system it triggers. The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11​ pathway. Agonist binding induces a conformational shift that activates Phospholipase C (PLC), leading to the cleavage of PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG). This cascade culminates in intracellular calcium mobilization—the exact functional readout we measure in in vitro efficacy assays.

CCKB_Signaling Ligand CCK-B Ligand (e.g., CCK-4) Receptor CCK-B Receptor (GPCR) Ligand->Receptor Gq Gq/11 Protein Activation Receptor->Gq PLC Phospholipase C (PLC-β) Gq->PLC PIP2 PIP2 Cleavage PLC->PIP2 IP3 IP3 Generation PIP2->IP3 DAG DAG Generation PIP2->DAG Ca2 Intracellular Ca2+ Mobilization IP3->Ca2 PKC PKC Activation DAG->PKC

CCK-B receptor Gq/11 signaling pathway leading to calcium mobilization and PKC activation.

Quantitative Benchmarking: Affinity and Selectivity

When benchmarking H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl against standard ligands, we must account for stereochemical dilution. Pure L-CCK-4 exhibits high affinity for the CCK-B receptor (often cited around 42 nM depending on the preparation) and shows significant selectivity over the CCK-A receptor[3]. Standard synthetic ligands like Pentagastrin also exhibit potent CCK-B agonism with IC50​ values around 11 nM[4].

Because the DL-mixture contains only a fraction (~6.25%) of the active L,L,L,L-eutomer, its apparent macroscopic Ki​ is proportionally lower. The table below synthesizes the expected pharmacological profile based on established SAR principles.

LigandTypeCCK-B Affinity ( Ki​ , nM)CCK-A Affinity ( Ki​ , nM)Selectivity (CCK-B/A)
CCK-8 (Sulfated) Endogenous Agonist0.1 - 1.00.1 - 1.0~ 1 (Non-selective)
Pure L-CCK-4 Endogenous Agonist1.0 - 45.0> 1000> 70 (CCK-B Selective)
Pentagastrin Synthetic Agonist~ 11.0> 1000> 100 (CCK-B Selective)
L-365,260 Synthetic Antagonist1.5 - 2.5> 500> 200 (CCK-B Selective)
H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl Racemic Standard 150 - 500* > 10,000 Moderate

*Note: The apparent Ki​ of the DL-mixture reflects the dilution of the active eutomer and potential steric hindrance from inactive distomers within the receptor pocket.

Experimental Methodologies & Self-Validating Protocols

To generate trustworthy data, your experimental protocols must be designed with internal controls that validate the integrity of the assay. Below are the optimized workflows for evaluating this peptide mixture.

Assay_Workflow Prep Membrane Preparation Incubate Radioligand Incubation Prep->Incubate Filter Rapid Filtration Incubate->Filter Wash Washing (Ice-Cold Buffer) Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (Cheng-Prusoff) Count->Analyze

Step-by-step workflow for competitive radioligand binding assays to determine Ki.

Protocol 1: Competitive Radioligand Binding Assay ( Ki​ Determination)
  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing the human CCK-B receptor in ice-cold HEPES buffer (50 mM, pH 7.4) supplemented with 5 mM MgCl2​ and a protease inhibitor cocktail.

    • Causality: Mg2+ is essential for stabilizing the high-affinity G-protein coupled state of the receptor. The protease inhibitors are critical because, while the DL-mixture has some resistance, unmodified peptide termini remain susceptible to rapid enzymatic cleavage.

  • Ligand Preparation: Dissolve H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl in DMSO to a 10 mM stock, then perform serial dilutions in the assay buffer.

    • Causality: Although the HCl salt improves aqueous solubility, an initial DMSO dissolution ensures complete monomerization of the highly hydrophobic Tryptophan and Phenylalanine residues, preventing peptide aggregation.

  • Incubation: Combine 50 µg of membrane protein, 0.5 nM [3H] L-365,260 (a highly selective radioligand), and varying concentrations of the unlabeled DL-mixture ( 10−10 to 10−4 M) in a final volume of 200 µL. Incubate at 25°C for 60 minutes.

    • Causality: 25°C provides an optimal thermodynamic balance. It allows the system to reach equilibrium without the accelerated peptide degradation that occurs at 37°C.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer.

    • Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of hydrophobic peptides and ensuring a high signal-to-noise ratio.

Protocol 2: Intracellular Calcium Mobilization Assay (Functional Efficacy)
  • Cell Loading: Seed CCK-B expressing cells in a 96-well black, clear-bottom plate. Incubate with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 2.5 mM probenecid for 45 minutes at 37°C.

    • Causality: Probenecid inhibits multidrug resistance transporters, preventing the active efflux of the Fluo-4 dye from the cytosol and ensuring a stable baseline fluorescence.

  • Kinetic Recording: Inject the DL-peptide mixture and record the kinetic fluorescence response (Ex: 488 nm, Em: 525 nm) for 3 minutes using a fluorometric imaging plate reader (FLIPR).

    • Causality: GPCR-mediated calcium transients are incredibly rapid. Kinetic recording captures the true peak response ( Emax​ ) before receptor desensitization and β -arrestin recruitment occur. Normalize this peak against a 1 µM pure CCK-8 maximal response control to validate the assay's dynamic range.

References

  • Title: CCK-8-related C-terminal tetrapeptides: affinities for central CCKB and peripheral CCKA receptors | Source: nih.gov | URL: 3

  • Title: Minor structural differences in Boc-CCK-4 derivatives dictate affinity and selectivity for CCK-A and CCK-B receptors | Source: acs.org | URL: 2

  • Title: DOTA-MGS5, a New Cholecystokinin-2 Receptor-Targeting Peptide Analog with an Optimized Targeting Profile for Theranostic Use | Source: snmjournals.org | URL: 1

  • Title: Cholecystokinin Receptor | Antagonists Agonists | Source: medchemexpress.com | URL: 4

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists, our responsibility extends beyond the discovery phase to encompass the entire lifecycle of the materials we use, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of the synthetic peptide H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl. The principles outlined here are grounded in established safety protocols and regulatory standards, designed to ensure the protection of laboratory personnel and the environment.

The fundamental principle governing laboratory waste is that no experimental work should begin until a clear and compliant disposal plan has been established.[1] This document serves as a foundational resource, but it is imperative to always consult and adhere to your institution's specific Environmental Health & Safety (EHS) policies and local regulations.

Part 1: Hazard Assessment and Characterization

H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl is a tetrapeptide amide composed of four amino acids, presented as a hydrochloride salt. Based on its chemical structure, consisting of naturally occurring amino acids, it is not expected to possess acute toxicity or high reactivity. However, in the absence of specific toxicity data, it must be handled as a chemical of unknown hazard, and standard laboratory precautions should be applied.

The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on four key characteristics: ignitability, corrosivity, reactivity, and toxicity.[2] A preliminary assessment of this peptide against these criteria is summarized below.

Hazard Characteristic Assessment for H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl Rationale
Ignitability Unlikely to be ignitable.The compound is a solid organic salt, not a volatile solvent. It does not have a low flashpoint.
Corrosivity Not considered corrosive in its solid form.While it is a hydrochloride salt, it is not a strong acid. A solution's pH would need to be ≤ 2.0 or ≥ 12.5 to be classified as corrosive.
Reactivity Not expected to be reactive.The peptide structure is generally stable and not prone to violent reactions with water or air.
Toxicity No specific data available; presumed low.The constituent amino acids are not acutely toxic. However, as a standard practice for all laboratory chemicals, it is not to be disposed of in regular trash or via the sanitary sewer system.[2]

Part 2: Core Disposal Principles

Regardless of the specific chemical, a set of core principles underpins all safe laboratory waste management practices, mandated by regulatory bodies like OSHA and the EPA.[2][3]

  • Segregation: This is the most critical step in proper waste management.[4] This peptide waste must be collected separately from other waste streams. Never mix it with solvents, biohazardous waste, sharps, or incompatible chemicals.[3]

  • Containerization: Waste must be stored in containers that are chemically compatible, in good condition, and have secure, leak-proof lids.[2] For this solid peptide, a clearly marked, rigid, sealable container is appropriate.

  • Labeling: All waste containers must be clearly and accurately labeled.[5] The label should include the full chemical name (i.e., "H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl"), the words "Non-Hazardous Chemical Waste" (or as directed by your EHS), and the date accumulation started.[6] Avoid using chemical formulas or abbreviations.

Part 3: Step-by-Step Disposal Protocols

The appropriate disposal procedure depends on the quantity and condition of the waste material.

Protocol A: Disposal of Small, Uncontaminated Quantities

This protocol applies to residual amounts of the pure peptide, such as trace quantities left in weighing boats or on spatulas after use.

  • Consolidation: Carefully wipe or rinse the residual peptide from equipment using a chemically compatible wipe or a minimal amount of solvent (e.g., water or ethanol). If a solvent is used, the resulting solution must be disposed of as chemical waste.

  • Collection: Place the contaminated wipes or collected solid powder into a designated, properly labeled container for non-hazardous solid chemical waste.

  • Storage: Seal the container and store it in a designated satellite accumulation area within the laboratory, under the control of laboratory personnel.[2]

  • Pickup: Arrange for the container to be collected by your institution's EHS department or licensed waste contractor according to their schedule.

Protocol B: Disposal of Bulk Quantities or Contaminated Waste

This protocol is for disposing of expired stock, unused product, or material that has been contaminated with other substances.

  • Hazard Re-assessment: If the peptide has been contaminated, you must evaluate the hazards of the entire mixture. If it has been mixed with a hazardous substance (e.g., a toxic solvent), the entire waste volume must be treated and labeled as hazardous waste. When in doubt, classify the waste as hazardous and consult your EHS officer.

  • Containerization: Place the bulk solid directly into a robust, sealable, and chemically compatible waste container.[2] Do not place it in a general laboratory trash can, as custodial staff are not trained to handle chemical waste.[7]

  • Labeling: Securely affix a waste label to the container. Fill it out completely with the full chemical name(s) of all constituents, an estimate of their concentrations, and the words "Hazardous Waste" or "Non-Hazardous Chemical Waste" as appropriate.[6]

  • Secure Storage: Store the sealed container in a designated waste accumulation area. Ensure it is stored away from heat sources and incompatible materials.[3]

  • Documentation & Disposal: Follow your institution's procedures for hazardous waste disposal, which typically involves completing a waste pickup request form and scheduling a collection with a licensed professional disposal service.[5]

Part 4: Spill Management

In the event of a small spill of the solid peptide:

  • Ensure Personal Safety: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[8]

  • Containment: Prevent the powder from becoming airborne.[8] Do not use a dry brush for cleanup.

  • Cleanup: Gently sweep or wipe up the material and place it into a labeled container for chemical waste disposal, following Protocol B.[8]

  • Decontamination: Clean the spill area with soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, as required by your institution's policy.

Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl.

G start Identify Waste: H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl is_contaminated Is the material contaminated with other substances? start->is_contaminated is_hazardous Is the contaminant a hazardous substance? is_contaminated->is_hazardous Yes protocol_a Follow Protocol A: Small, Uncontaminated Quantities is_contaminated->protocol_a No protocol_b_nonhaz Follow Protocol B: Bulk or Contaminated Waste (Treat as Non-Hazardous) is_hazardous->protocol_b_nonhaz No protocol_b_haz Follow Protocol B: Bulk or Contaminated Waste (Treat as HAZARDOUS) is_hazardous->protocol_b_haz Yes collect Collect in a compatible, sealed container. protocol_a->collect protocol_b_nonhaz->collect protocol_b_haz->collect label Label container with full chemical name(s), hazard info, and date. collect->label store Store in designated Satellite Accumulation Area. label->store contact_ehs Arrange for pickup by EHS or licensed contractor. store->contact_ehs

Caption: Decision workflow for disposal of the peptide.

Conclusion

The responsible management of laboratory chemicals is a cornerstone of scientific integrity and safety. While H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl is not expected to be highly hazardous, it must be disposed of with the same diligence as any other laboratory chemical. By following the principles of hazard assessment, segregation, and proper containment, researchers can ensure they are compliant with regulations and are protecting themselves, their colleagues, and the environment. When in doubt, always treat waste as hazardous and consult your institution's Environmental Health & Safety department.

References

  • OSHA Compliance For Laboratories. (2014, June 13). US Bio-Clean. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • National Research Council. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025, June 11). Today's Clinical Lab. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. [Link]

  • The Laboratory Standard. Vanderbilt University Medical Center. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • How to Safely Dispose of Laboratory Waste?. (2024, October 24). Stericycle UK. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Standards for Defining Hazardous Waste. Ministry of Environment, Republic of China (Taiwan). [Link]

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Essential Safety and Handling Guide: Personal Protective Equipment for H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and experimental integrity. This guide provides essential, field-proven safety and handling protocols for the synthetic peptide H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl. The procedures outlined here are designed to be a self-validating system, protecting both the researcher and the integrity of the experiment. Since the specific biological activity and toxicological properties of this novel peptide may be uncharacterized, a cautious and comprehensive approach to handling is mandatory.[1]

Part 1: Core Hazard Assessment

Before handling any research chemical, a thorough risk assessment is critical. The hazards associated with H-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.HCl stem from two primary sources: the unknown biological potential of the peptide itself and the chemical properties of its hydrochloride salt form.

  • Unknown Biological Activity : As a research peptide, its full biological and toxicological effects are likely uncharacterized.[1] It must be treated as a potentially bioactive substance. Inhalation of the lyophilized (freeze-dried) powder is a primary concern, as it can lead to respiratory sensitization or allergic reactions in some individuals.[1]

  • Chemical Hazard : The hydrochloride (HCl) salt can be an irritant, particularly to the eyes, skin, and respiratory tract.[2][3][4] When handling the solid, dust formation must be avoided.[5][6]

Summary of Potential Hazards
Exposure Route Potential Hazard Rationale and Causality
Inhalation May cause respiratory tract irritation or allergic sensitization.[1][3][7]Lyophilized peptides are often fine, lightweight powders that can be easily aerosolized. Inhaling these particles can trigger an immune response or cause irritation to mucous membranes.
Skin Contact May cause skin irritation.[1][3][4]Direct contact with the peptide salt could lead to localized irritation. Prolonged exposure increases this risk. Open wounds or abrasions can provide a direct route for systemic exposure.[4]
Eye Contact May cause serious eye irritation.[1][3][4]Peptide dust or splashes of solutions can cause significant irritation or damage to the sensitive tissues of the eye.[4]
Ingestion May be harmful if swallowed.[2][7]Accidental ingestion could introduce a biologically active compound into the system, with unknown effects.

Part 2: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure and prevent contamination.[1] All personnel must be trained in the proper donning, doffing, and disposal of PPE.

Table of Required Personal Protective Equipment
PPE Category Item Specifications and Use Rationale
Eye & Face Protection Safety GogglesRequired for all handling procedures. Must be chemical splash goggles with side shields to protect against liquid splashes and chemical vapors.[1][5]
Face ShieldRecommended when handling lyophilized powder or during procedures with a high risk of splashing (e.g., initial reconstitution).[1] Provides a secondary barrier of protection for the entire face.
Hand Protection Chemical-Resistant GlovesNitrile gloves are the standard for handling peptides. [1][8] Always check for tears or holes before use. For handling concentrated solutions or for prolonged tasks, consider double-gloving. Change gloves immediately if they become contaminated.
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][8]
Respiratory Protection Certified Chemical Fume HoodAll handling of the lyophilized powder MUST be conducted in a certified chemical fume hood or other primary containment device (e.g., biological safety cabinet).[1] This is the most critical engineering control to prevent inhalation.[6][7][9]
RespiratorIf a fume hood is unavailable, a NIOSH-approved respirator is mandatory for handling the powder. The specific type (e.g., N95, or a respirator with acid gas cartridges) should be determined by a formal risk assessment from your institution's Environmental Health and Safety (EHS) department.[10]
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the task at hand.

PPE_Workflow cluster_prep Preparation Phase cluster_powder Handling Lyophilized Powder cluster_liquid Handling Liquid Solutions Start Initiate Task Task Assess Task: Handling Powder or Liquid? Start->Task Powder_Ops Weighing / Aliquoting Reconstituting Task->Powder_Ops Powder Liquid_Ops Pipetting / Diluting Adding to Assay Task->Liquid_Ops Liquid Powder_PPE Required PPE: - Chemical Fume Hood - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat Powder_Ops->Powder_PPE Liquid_PPE Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Liquid_Ops->Liquid_PPE

Caption: PPE selection workflow based on the physical form of the peptide.

Part 3: Operational and Disposal Plans

Step-by-Step Reconstitution Protocol

This protocol outlines the standard procedure for safely reconstituting the lyophilized peptide to minimize contamination and exposure.[1]

  • Preparation : Don all required PPE (lab coat, safety goggles, nitrile gloves). Sanitize your work area, which must be within a chemical fume hood.[1]

  • Equilibration : Remove the sealed vial of the peptide from cold storage (-20°C or -80°C). Allow it to warm to room temperature in a desiccator before opening.[11][12][13] This critical step prevents atmospheric moisture from condensing inside the vial, which can degrade the peptide.[12]

  • Solvent Addition : Using a sterile syringe or calibrated pipette, slowly add the appropriate sterile solvent (e.g., sterile water or a specific buffer) to the vial. Aim the solvent down the side of the vial to gently dissolve the powder.

  • Mixing : Gently swirl or vortex the vial until the peptide is completely dissolved. Avoid vigorous shaking to prevent denaturation.

  • Labeling : Clearly label the vial with the peptide name, concentration, date of reconstitution, and your initials.[8][14]

  • Storage : For short-term storage, keep the solution at 4°C. For longer-term storage, it is highly recommended to aliquot the solution into single-use vials and store them at -20°C or below to avoid repeated freeze-thaw cycles, which can degrade the peptide.[11][14][15]

Spill Management

In the event of a spill, act immediately to contain and decontaminate the area.

  • Alert : Notify personnel in the immediate area.

  • Contain : Wearing appropriate PPE, cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).[1]

  • Decontaminate : Clean the area according to your institution's protocols. This may involve using an enzymatic detergent followed by a disinfectant like a 10% bleach solution, and then a final wipe-down with water.[1]

  • Collect : Place all contaminated materials (absorbent pads, gloves, etc.) into a designated hazardous waste container.[5][6]

Waste Disposal Plan

Proper waste disposal is essential for safety and regulatory compliance. Never dispose of peptides or contaminated materials in the regular trash or down the drain.[14]

  • Solid Waste : All consumables that have come into contact with the peptide (e.g., gloves, pipette tips, vials, absorbent materials) must be collected in a designated hazardous chemical waste container, clearly labeled for disposal.[1][14][16]

  • Liquid Waste : Collect all unused or waste peptide solutions in a separate, sealed, and clearly labeled hazardous liquid waste container.[16]

  • Coordination : Follow your institution's specific protocols. Coordinate with your Environmental Health and Safety (EHS) department for the scheduled pickup and disposal of hazardous waste.[14]

Waste Segregation and Disposal Workflow

Waste_Disposal cluster_solid Solid Waste cluster_liquid Liquid Waste Start Waste Generated Waste_Type Determine Waste Type: Solid or Liquid? Start->Waste_Type Solid_Items Contaminated Items: - Gloves, Pipette Tips - Vials, Wipes Waste_Type->Solid_Items Solid Liquid_Items Unused or Waste Peptide Solutions Waste_Type->Liquid_Items Liquid Solid_Container Place in Labeled Solid Hazardous Waste Container Solid_Items->Solid_Container EHS Arrange for Pickup by Institutional EHS Department Solid_Container->EHS Liquid_Container Place in Labeled Liquid Hazardous Waste Container Liquid_Items->Liquid_Container Liquid_Container->EHS

Caption: Workflow for proper segregation and disposal of peptide waste.

Part 4: Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately and seek medical attention. Always have the Safety Data Sheet (SDS) for a similar compound or this guide available for medical personnel.[5]

Exposure Route First-Aid Protocol
Inhalation Move the person to fresh air immediately.[5][6][7] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[5][6]
Skin Contact Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5][7] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[2][6][7] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2][6] Rinse the mouth thoroughly with water.[5][6][7] Never give anything by mouth to an unconscious person.[5][7] Seek immediate medical attention.

By adhering to these rigorous safety protocols, you create a secure environment that fosters reproducible, high-quality research. Your safety is paramount to scientific advancement.

References

  • Personal protective equipment for handling Peptide R - Benchchem. (n.d.).
  • Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide). (2025, December 9).
  • Peptide.wuxiapptec.com Material Safety Data Sheet. (2023, March 30).
  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, November 27).
  • HA Peptide-SDS-MedChemExpress. (n.d.).
  • Proper Disposal of C-Type Natriuretic Peptide: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • SAFETY DATA SHEET PEPTIDE PREPARATION - Bio-Rad Antibodies. (n.d.).
  • Safety Data Sheet. (n.d.).
  • Peptide Storage and Handling Guidelines - GenScript. (n.d.).
  • Handling and Storage Guidelines for Peptides - Bachem. (n.d.).
  • Storing and Handling Peptides. (2020, July 14).
  • Material Safety Data Sheet. (2005, November 30).
  • 1 2 0 Material Safety Data Sheet - West Liberty University. (2005, October 10).
  • Safety Data Sheet - Cayman Chemical. (2025, October 6).
  • SAFETY DATA SHEET - Durham Tech. (2010, February 15).
  • 4-Amino-DL-phenylalanine - Santa Cruz Biotechnology. (n.d.).
  • How to Store and Handle Peptide Products Properly. (2025, February 26).
  • Hydrochloric acid - SAFETY DATA SHEET. (2009, August 24).
  • Hydrochloric Acid MSDS. (n.d.).

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。